Antitubercular agent-44
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H13F3N4O6S2 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
1-[3,5-difluoro-4-[(4-fluorosulfonyloxyphenoxy)methyl]phenyl]-3-(methanesulfonamido)-1,2,4-triazole |
InChI |
InChI=1S/C16H13F3N4O6S2/c1-30(24,25)22-16-20-9-23(21-16)10-6-14(17)13(15(18)7-10)8-28-11-2-4-12(5-3-11)29-31(19,26)27/h2-7,9H,8H2,1H3,(H,21,22) |
InChI Key |
RDJADVVFBAIVKO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NN(C=N1)C2=CC(=C(C(=C2)F)COC3=CC=C(C=C3)OS(=O)(=O)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigma of Antitubercular Agent-44: A Deep Dive into its Core Mechanism of Action
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals.
In the global fight against tuberculosis (TB), a resilient and deadly infectious disease, the quest for novel therapeutic agents with unique mechanisms of action is paramount. This whitepaper delves into the intricate workings of a promising N-arylindole derivative, designated as Antitubercular agent-44, a potent inhibitor of the Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13). This document provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Targeting Mycolic Acid Biosynthesis
This compound exerts its bactericidal effect by targeting a crucial enzyme in the mycobacterial cell wall synthesis machinery: the thioesterase (TE) domain of Polyketide Synthase 13 (Pks13). Pks13 is essential for the final condensation step in the biosynthesis of mycolic acids, the long-chain fatty acids that are the hallmark of the mycobacterial outer membrane and a key determinant of its virulence and resistance to common antibiotics.[1][2] By inhibiting the Pks13-TE domain, agent-44 effectively disrupts the production of mycolic acids, leading to a compromised cell envelope and ultimately, cell death.
A structure-based drug design approach was employed to develop this class of N-arylindole derivatives, optimizing their interaction with the active site of the Pks13-TE domain.[1] This targeted approach has resulted in a compound with high potency against the virulent M. tuberculosis H37Rv strain.
Quantitative Efficacy and Safety Profile
The potency of this compound has been quantified through various in vitro assays. The key quantitative data are summarized in the table below, providing a clear comparison of its activity.
| Parameter | Value | Cell Line/Strain | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.07 µM | M. tuberculosis H37Rv | [2] |
Further research is needed to fully elucidate the IC50 against the Pks13-TE domain and the cytotoxicity profile (CC50) against mammalian cell lines to establish a comprehensive therapeutic index.
Experimental Protocols: A Guide for Replication and Further Research
To facilitate further investigation and validation of the findings related to this compound, this section outlines the detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against M. tuberculosis H37Rv is determined using the microplate Alamar Blue assay (MABA) or similar broth microdilution methods.
-
Preparation of Compound Dilutions: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to achieve the desired final concentrations in a 96-well microplate.
-
Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted to a standardized cell density (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The prepared inoculum is added to the wells containing the compound dilutions. The microplate is sealed and incubated at 37°C for a defined period (typically 5-7 days).
-
Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue is added to each well.
-
Reading and Interpretation: The plate is further incubated for 24 hours, and the color change from blue (no growth) to pink (growth) is observed visually or measured spectrophotometrically. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Pks13 Thioesterase (TE) Domain Inhibition Assay
To confirm the direct inhibition of the molecular target, an in vitro enzymatic assay is performed.
-
Protein Expression and Purification: The Pks13-TE domain is expressed in a suitable host (e.g., E. coli) and purified using standard chromatographic techniques.
-
Enzyme Reaction: The assay is typically performed in a microplate format. The purified Pks13-TE enzyme is incubated with a fluorescent substrate (e.g., a long-chain fatty acyl-CoA analog) in the presence of varying concentrations of this compound.
-
Measurement of Activity: The enzymatic reaction, which releases a fluorescent product, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is calculated, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Visualizing the Molecular Interactions and Experimental Processes
To provide a clearer understanding of the complex biological and experimental processes involved, the following diagrams have been generated using the DOT language.
Caption: Inhibition of Mycolic Acid Synthesis by Agent-44.
Caption: Workflow for MIC Determination using MABA.
Conclusion and Future Directions
This compound represents a significant advancement in the development of novel therapeutics against Mycobacterium tuberculosis. Its targeted inhibition of Pks13, a key enzyme in mycolic acid biosynthesis, offers a potent and specific mechanism of action. The promising in vitro activity warrants further investigation, including comprehensive in vivo efficacy studies in animal models of tuberculosis, detailed pharmacokinetic and pharmacodynamic profiling, and assessment of its potential for combination therapy with existing anti-TB drugs. The detailed experimental protocols provided herein are intended to catalyze further research and accelerate the development of this promising new agent in the global effort to eradicate tuberculosis.
References
Target Identification of Novel Antitubercular Agents: A Technical Guide to Polyketide Synthase 13 (Pks13) Inhibitors in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action. Polyketide synthase 13 (Pks13), an essential enzyme in the final step of mycolic acid biosynthesis, has been identified as a promising target for tuberculosis treatment.[1] This technical guide provides an in-depth overview of the target identification and validation of Pks13 inhibitors, focusing on the experimental methodologies, data interpretation, and the mechanism of action. We present a comprehensive summary of quantitative data for various Pks13 inhibitor classes, detailed experimental protocols for key assays, and visual diagrams of the relevant biological pathways and experimental workflows.
Introduction: Pks13 as a Vulnerable Target in M. tuberculosis
The cell wall of Mycobacterium tuberculosis is a unique and complex structure, rich in mycolic acids, which are long-chain fatty acids crucial for the bacterium's survival, virulence, and resistance to common antibiotics.[2] Pks13 is a large, multi-domain enzyme that catalyzes the final and essential Claisen-condensation reaction in the mycolic acid biosynthetic pathway.[1][3] Its critical role, found only in Mycobacteria, makes it an attractive and specific target for novel antitubercular drugs.[4] Inhibition of Pks13 disrupts the integrity of the cell wall, leading to bacterial cell death. Several classes of compounds, including benzofurans, thiophenes, coumestans, and N-phenyl indoles, have been identified as potent inhibitors of Pks13.[1][5]
Quantitative Data on Pks13 Inhibitors
The following tables summarize the in vitro and in vivo activity of representative Pks13 inhibitors from different chemical classes.
Table 1: In Vitro Activity of Pks13 Inhibitors against M. tuberculosis H37Rv
| Compound Class | Representative Compound | MIC (µg/mL) | IC₅₀ against Pks13 (µM) | Reference |
| 4H-Chromen-4-one | Compound 6e | 0.45 | 14.3 | [6] |
| Benzofuran | TAM16 | 0.06 - 0.25 | 0.26 | [7] |
| Coumestan | Compound 1 | Not Specified | Not Specified | [8][9] |
| N-phenylindole | Compound 45 | 0.0625 | Not Specified | [10] |
| N-phenylindole | Compound 58 | 0.125 | Not Specified | [10] |
| Oxadiazole | Lead Compounds | < 1 µM | Not Specified | [2] |
Table 2: In Vivo Efficacy of a Lead Coumestan Inhibitor (Compound 1) in a Mouse Model of Tuberculosis
| Treatment Group | Dose (mg/kg) | CFU Reduction (log₁₀) in Lungs | Reference |
| Compound 1 (monotherapy) | 50 | 2.21 | [9] |
| Compound 1 (monotherapy) | 25 | 1.07 | [9] |
| Compound 1 (monotherapy) | 12.5 | 0.12 | [9] |
| Compound 1 + Rifampin | 25 | Synergistic effect | [8] |
Experimental Protocols for Pks13 Target Identification and Validation
A multi-pronged approach is essential for the robust identification and validation of Pks13 as the target of a novel antitubercular agent.
Whole-Cell Phenotypic Screening
-
Objective: To identify compounds with activity against whole M. tuberculosis cells.
-
Methodology:
-
A diverse chemical library is screened against M. tuberculosis H37Rv strain in a 96- or 384-well plate format.
-
Bacterial growth is typically measured using a resazurin-based microplate assay (REMA), where the reduction of blue resazurin to pink resorufin indicates cell viability.
-
The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth, is determined for active compounds.
-
Pks13 Enzymatic Assay
-
Objective: To directly measure the inhibitory activity of compounds against the Pks13 enzyme.
-
Methodology:
-
The thioesterase (TE) domain of Pks13 is expressed and purified.
-
An in vitro assay is performed using a fluorogenic substrate, such as 4-methylumbelliferyl heptanoate (4-MUH).[7]
-
Cleavage of the ester bond in 4-MUH by the Pks13-TE domain releases the fluorescent 4-methylumbelliferone, which can be quantified.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated by measuring the reduction in fluorescence in the presence of varying concentrations of the inhibitor.
-
Selection and Sequencing of Resistant Mutants
-
Objective: To provide genetic evidence for the on-target activity of the inhibitor.
-
Methodology:
-
M. tuberculosis cultures are plated on solid medium containing the inhibitor at concentrations several-fold higher than its MIC (e.g., 10x MIC).[11]
-
Resistant colonies that emerge are isolated and their level of resistance is quantified.[11]
-
Genomic DNA is extracted from the resistant mutants and subjected to whole-genome sequencing.
-
The resulting sequences are compared to the wild-type genome to identify single nucleotide polymorphisms (SNPs). Mutations consistently found within the pks13 gene strongly indicate it as the target.[11][12]
-
Surface Plasmon Resonance (SPR)
-
Objective: To characterize the binding affinity and kinetics of the inhibitor to Pks13.
-
Methodology:
-
The purified Pks13 protein is immobilized on a sensor chip.
-
The inhibitor is flowed over the chip at various concentrations.
-
The binding of the inhibitor to the protein is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
Association and dissociation rate constants are determined to calculate the binding affinity (K D).
-
Thermal Stability Analysis (nanoDSF)
-
Objective: To confirm the direct binding of the inhibitor to Pks13.
-
Methodology:
-
The intrinsic fluorescence of the Pks13 protein is measured as the temperature is gradually increased.
-
The temperature at which the protein unfolds (melting temperature, T m) is determined.
-
A shift in the T m to a higher temperature in the presence of the inhibitor indicates that the compound binds to and stabilizes the protein.[10]
-
Visualizing Pathways and Workflows
Mycolic Acid Biosynthesis Pathway and Pks13 Inhibition
Caption: Mycolic acid biosynthesis pathway and the inhibitory action of Pks13 inhibitors.
Experimental Workflow for Pks13 Target Identification
Caption: A typical experimental workflow for the identification and validation of Pks13 inhibitors.
Logical Relationship of Pks13 Inhibition
Caption: The logical cascade from Pks13 inhibition to the loss of M. tuberculosis viability.
Conclusion
The identification and validation of Pks13 as a target for novel antitubercular agents represents a significant advancement in the fight against tuberculosis. The diverse chemical scaffolds that inhibit this enzyme provide a rich starting point for drug discovery programs. The experimental pipeline detailed in this guide, from whole-cell screening to in vivo efficacy studies, provides a robust framework for the successful identification and validation of new drug targets and their inhibitors. The continued exploration of Pks13 inhibitors holds great promise for the development of the next generation of therapies to combat this global health threat.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polyketide Synthase 13 (Pks13) Inhibition: A Potential Target for New Class of Anti-tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting polyketide synthase 13 for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyketide Synthase 13 (Pks13) Inhibition: A Potential Target for New Class of Anti-tubercular Agents. | Semantic Scholar [semanticscholar.org]
- 6. Identification of inhibitors targeting polyketide synthase 13 of Mycobacterium tuberculosis as antituberculosis drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
In Vitro Activity of Antitubercular Agent-44 Against Mycobacterium tuberculosis: A Technical Overview
An in-depth guide for researchers and drug development professionals on the potent anti-mycobacterial agent, compound 21b (Antitubercular agent-44), an aryl fluorosulfate-based inhibitor.
This technical document provides a comprehensive analysis of the in vitro activity of the novel antitubercular candidate, formerly referred to as "this compound" and identified as compound 21b in its seminal publication. This agent belongs to a new class of aryl fluorosulfate compounds and has demonstrated significant promise in the preclinical stages of tuberculosis drug discovery.
Quantitative Efficacy and Cytotoxicity Profile
Compound 21b has been evaluated for its inhibitory activity against Mycobacterium tuberculosis and its cytotoxic effect on mammalian cell lines. The key quantitative data are summarized below.
Table 1: In Vitro Activity of Compound 21b ("this compound")
| Compound | Target Organism/Cell Line | Assay Type | Result |
| 21b | Mycobacterium tuberculosis H37Rv | Minimum Inhibitory Concentration (MIC) | 0.06 µM[1][2][3][4] |
| 21b | HEK293T (human kidney) | Cytotoxicity | No cytotoxicity observed[1][2][3][4] |
| 21b | HepG2 (human liver) | Cytotoxicity | No cytotoxicity observed[1][2][3][4] |
Experimental Protocols
The following sections detail the methodologies employed to ascertain the in vitro efficacy and safety profile of "this compound" (21b).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of compound 21b against Mycobacterium tuberculosis H37Rv was determined using a standardized broth microdilution method.
-
Bacterial Strain and Culture Conditions: M. tuberculosis strain H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80. Cultures were incubated at 37°C.
-
Assay Procedure:
-
The compound was serially diluted in 7H9 broth in a 96-well microplate.
-
A mid-log phase culture of M. tuberculosis H37Rv was diluted to a final inoculum of approximately 5 x 105 CFU/mL and added to each well.
-
The microplates were incubated at 37°C for 7-14 days.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
Cytotoxicity Assay
The cytotoxic potential of compound 21b was evaluated against human embryonic kidney (HEK293T) and human liver (HepG2) cell lines.
-
Cell Lines and Culture Conditions: HEK293T and HepG2 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded into 96-well plates and allowed to adhere overnight.
-
The compound was added to the wells at various concentrations.
-
After a 72-hour incubation period, cell viability was assessed using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based assay.
-
The absence of a significant reduction in cell viability at the tested concentrations indicated no cytotoxicity.
-
Visualized Workflows and Postulated Mechanisms
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates the general workflow for the initial in vitro assessment of novel antitubercular agents like compound 21b .
Postulated Mechanism of Action
While detailed mechanism of action studies for compound 21b are currently underway, the aryl fluorosulfate moiety is known to act as a covalent inhibitor.[2] It is hypothesized that this "warhead" engages in a Sulfur (VI) Fluoride Exchange (SuFEx) reaction with nucleophilic amino acid residues within the active site of an essential mycobacterial enzyme.
This covalent modification leads to the irreversible inactivation of the target enzyme, thereby disrupting an essential biological pathway in M. tuberculosis and leading to bacterial death. The high potency and low cytotoxicity of compound 21b suggest a high degree of selectivity for its mycobacterial target over host cell proteins. Further studies are required to identify the specific molecular target of this promising antitubercular agent.
References
- 1. Synthesis and structure-activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tbdrugaccelerator.org [tbdrugaccelerator.org]
- 4. researchgate.net [researchgate.net]
Structure-Activity Relationship Studies of Arylcarboxamides as Potent Antitubercular Agents Targeting MmpL3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb) necessitates the discovery and development of novel antitubercular agents with new mechanisms of action.[1][2] One of the most promising and "druggable" targets in M. tb is the mycobacterial membrane protein large 3 (MmpL3).[1][3] MmpL3 is an essential transporter responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial cell wall.[3][4] Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death.[3][5] This guide provides a detailed overview of the structure-activity relationship (SAR) studies of a promising class of MmpL3 inhibitors: the arylcarboxamides.
Mechanism of Action: Targeting the MmpL3 Transporter
Arylcarboxamides exert their antitubercular effect by inhibiting the MmpL3 transporter.[6][7] This inhibition disrupts the transport of TMM across the mycobacterial plasma membrane, a critical step in the biosynthesis of the cell wall.[3][4] The compromised cell wall integrity renders the bacteria susceptible and ultimately leads to cell death.[3] The novelty of this mechanism lies in its distinction from traditional anti-TB drugs, offering a potential solution to circumvent existing resistance mechanisms.[3] Some MmpL3 inhibitors, including certain indolecarboxamides, may also act by dissipating the transmembrane electrochemical proton gradient (proton motive force), which can indirectly affect the function of proton-dependent transporters like MmpL3.[8][9]
Structure-Activity Relationship (SAR) of Arylcarboxamides
Systematic modification of the arylcarboxamide scaffold has provided valuable insights into the structural requirements for potent antitubercular activity. The general structure consists of an aromatic core linked via an amide bond to another cyclic moiety.
Quantitative SAR Data
The following tables summarize the in vitro activity of various arylcarboxamide derivatives against the drug-sensitive M. tb H37Rv strain and their cytotoxicity against Vero cells.
Table 1: Naphthamide Derivatives [6][7]
| Compound | R | MIC (µM) vs. M. tb H37Rv | IC50 (µM) vs. Vero Cells |
| 13c | 4-Trifluoromethyl | 6.55 | ≥ 227 |
| 13d | 4-Fluoro | 7.11 | ≥ 227 |
Table 2: Quinolone-2-Carboxamide Derivatives [6]
| Compound | R | MIC (µM) vs. M. tb H37Rv |
| 8i | 3,4-Dichloro | 9.97 |
Table 3: 4-Arylthiazole-2-Carboxamide Derivatives [6]
| Compound | R | MIC (µM) vs. M. tb H37Rv |
| 18b | 4-Chloro | 9.82 |
Key SAR Insights:
-
Naphthamide Core: The naphthamide scaffold has shown significant promise, with derivatives 13c and 13d exhibiting potent activity against M. tb H37Rv, comparable to the first-line drug ethambutol (MIC: 4.89 µM).[6][7] Importantly, these compounds displayed high selectivity, with no significant cytotoxicity against Vero cells at high concentrations.[6]
-
Substitutions on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring play a crucial role in determining the activity. Electron-withdrawing groups, such as trifluoromethyl and fluoro at the 4-position of the phenyl ring in the naphthamide series, were well-tolerated and resulted in potent compounds.[6]
-
Alternative Aromatic Cores: Exploration of other aromatic systems like quinolone-2-carboxamides and 4-arylthiazole-2-carboxamides has also yielded compounds with considerable antitubercular activity, demonstrating the versatility of the arylcarboxamide pharmacophore.[6]
Experimental Protocols
General Synthesis of Arylcarboxamides
The synthesis of arylcarboxamide derivatives generally involves the coupling of an appropriate aromatic carboxylic acid with a corresponding amine. A common method is the amidation reaction facilitated by a coupling agent.
General Procedure:
-
The aryl carboxylic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
A coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) are added to the solution to activate the carboxylic acid.
-
The corresponding amine is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography.
-
The product is isolated and purified using standard techniques such as extraction and column chromatography.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
The antitubercular activity of the synthesized compounds is typically determined using the Microplate Alamar Blue Assay (MABA).
Protocol Outline:
-
M. tb H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC.
-
The compounds are serially diluted in a 96-well microplate.
-
A standardized inoculum of M. tb is added to each well.
-
The plates are incubated at 37°C for a specified period.
-
Alamar Blue reagent is added to each well, and the plates are re-incubated.
-
A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
In Vitro Cytotoxicity Assay
The cytotoxicity of the compounds is evaluated against a mammalian cell line, such as Vero (African green monkey kidney) or THP-1 (human monocytic) cells, to determine their selectivity.
Protocol Outline (using MTS assay):
-
Vero or THP-1 cells are seeded in a 96-well microplate and incubated overnight.
-
The cells are treated with serial dilutions of the test compounds for 48-72 hours.
-
MTS reagent is added to each well, and the plates are incubated.
-
The absorbance is measured at 490 nm. The 50% cytotoxic concentration (IC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[10][11][12]
Conclusion
Arylcarboxamides represent a promising class of antitubercular agents with a novel mechanism of action targeting the essential MmpL3 transporter. SAR studies have identified key structural features that contribute to their potent activity and have guided the design of analogs with improved efficacy and selectivity. Further optimization of this scaffold, focusing on enhancing pharmacokinetic properties while maintaining potent MmpL3 inhibition, holds significant potential for the development of new and effective treatments for tuberculosis, including drug-resistant infections.
References
- 1. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Profiling the Physicochemical Properties of Antitubercular Agent-44: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of novel antitubercular agents is a global health priority. A critical early step in this process is the thorough characterization of a drug candidate's physicochemical properties, with solubility and stability being paramount. These parameters significantly influence a drug's bioavailability, efficacy, and shelf-life. This technical guide provides a comprehensive overview of the methodologies used to profile the solubility and stability of a potential antitubercular drug, designated here as "Antitubercular agent-44." It includes detailed experimental protocols, data presentation templates, and visual workflows to aid researchers in this essential phase of drug discovery. While "this compound" is used as a placeholder, the principles and methods described herein are broadly applicable to new chemical entities targeting Mycobacterium tuberculosis.
Introduction: The Importance of Physicochemical Profiling in Antitubercular Drug Discovery
The unique cellular structure of Mycobacterium tuberculosis, characterized by a lipid-rich cell wall, presents a formidable barrier to many potential therapeutic agents.[1][2] Therefore, understanding the physicochemical properties of a new antitubercular drug candidate is crucial for predicting its ability to penetrate this barrier and reach its target.[1][2] Solubility and stability are fundamental characteristics that directly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] Poor solubility can lead to low bioavailability, while instability can result in a loss of potency and the formation of potentially toxic degradation products.[4]
This guide outlines a systematic approach to the solubility and stability profiling of a novel antitubercular candidate, "this compound."
Solubility Profiling
Solubility is a key determinant of a drug's bioavailability.[4] The pH-dependent nature of solubility is particularly important, as a drug must traverse different pH environments in the gastrointestinal tract to be absorbed.
Experimental Protocols
2.1.1. Kinetic Solubility Assessment
Kinetic solubility is measured early in the drug discovery process to get a preliminary understanding of a compound's solubility under non-equilibrium conditions.[3]
-
Method: A concentrated stock solution of this compound (e.g., 10 mM in DMSO) is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration (e.g., 200 µM).[3]
-
The mixture is incubated at room temperature for a set period (e.g., 2 hours).[3]
-
The solution is then filtered to remove any precipitate.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS/MS.[3]
2.1.2. Thermodynamic (Equilibrium) Solubility Assessment
Thermodynamic solubility represents the true solubility of a compound at equilibrium and is crucial for later stages of drug development.[3]
-
Method: An excess amount of solid this compound is added to a series of aqueous buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract.
-
The suspensions are shaken at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
-
The samples are then filtered, and the concentration of the dissolved drug in the supernatant is quantified using a validated analytical method.
Data Presentation
The solubility data for this compound should be summarized in a clear and concise table.
| Parameter | pH 1.2 | pH 4.5 | pH 6.8 | pH 7.4 (PBS) |
| Kinetic Solubility (µg/mL) | 150 | 120 | 95 | 80 |
| Thermodynamic Solubility (µg/mL) | 135 | 110 | 85 | 70 |
Stability Profiling
Stability studies are essential to determine a drug's shelf-life and to identify potential degradation products.[4] These studies are conducted under various environmental conditions to assess the drug's robustness.
Experimental Protocols
3.1.1. Solid-State Stability
Solid-state stability is crucial for determining appropriate storage conditions for the active pharmaceutical ingredient (API).
-
Method: Samples of solid this compound are stored under accelerated stability conditions (e.g., 40°C/75% relative humidity) and long-term storage conditions (e.g., 25°C/60% relative humidity).[4]
-
At specified time points (e.g., 0, 1, 3, and 6 months), samples are withdrawn and analyzed for purity and the presence of degradation products using a stability-indicating HPLC method.
-
Physical properties such as appearance, color, and crystallinity should also be monitored.
3.1.2. Solution-State Stability
Solution-state stability is important for developing liquid formulations and for understanding the drug's behavior in biological fluids.
-
Method: Solutions of this compound are prepared in various buffers (e.g., pH 1.2, 7.4, and 9.0) and stored at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Samples are taken at various time intervals and assayed for the remaining concentration of the parent drug and the formation of degradants.
3.1.3. Photostability
Photostability testing determines if a drug is sensitive to light.
-
Method: Samples of this compound (both solid and in solution) are exposed to a controlled light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
A control sample is kept in the dark under the same temperature conditions.
-
After exposure, the samples are analyzed for any degradation.
Data Presentation
The stability data for this compound should be presented in a tabular format.
| Condition | Time Point | Assay (%) | Total Degradants (%) | Appearance |
| 40°C/75% RH (Solid) | 0 months | 99.8 | <0.1 | White Powder |
| 3 months | 98.5 | 1.2 | White Powder | |
| 6 months | 97.1 | 2.5 | Off-white Powder | |
| pH 7.4 Solution (25°C) | 0 hours | 100 | 0 | Clear Solution |
| 24 hours | 99.2 | 0.8 | Clear Solution | |
| 72 hours | 97.9 | 2.1 | Clear Solution | |
| Photostability (Solid) | 0 hours | 99.9 | <0.1 | White Powder |
| 24 hours | 95.2 | 4.5 | Yellowish Powder |
Visualization of Workflows and Pathways
Visual diagrams are invaluable for representing complex experimental processes and logical relationships in drug development.
Experimental Workflow for Solubility and Stability Profiling
Drug Development Pathway for Antitubercular Agents
Conclusion
The solubility and stability profiling of a new antitubercular drug candidate, such as the illustrative "this compound," is a foundational component of its preclinical development. The experimental protocols and data presentation formats outlined in this guide provide a framework for the systematic evaluation of these critical physicochemical properties. A thorough understanding of a compound's solubility and stability is indispensable for making informed decisions about its potential for further development and for designing formulations that will be safe and effective in the treatment of tuberculosis. The challenges in anti-TB drug discovery are significant, but a robust and early assessment of these fundamental properties can help mitigate risks and increase the probability of success.[5][6][7]
References
- 1. Physicochemical properties and Mycobacterium tuberculosis transporters: keys to efficacious antitubercular drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical properties and Mycobacterium tuberculosis transporters: keys to efficacious antitubercular drugs? - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 5. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. bohrium.com [bohrium.com]
Early ADME Properties of Antitubercular Agent-44: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant tuberculosis necessitates the development of novel therapeutic agents. "Antitubercular Agent-44" is a promising new chemical entity with demonstrated in vitro activity against Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the early absorption, distribution, metabolism, and excretion (ADME) properties of this agent. Understanding these characteristics at an early stage is crucial for predicting a compound's pharmacokinetic profile and its potential for successful clinical development.[1]
The following sections detail the experimental protocols and findings from key in vitro ADME assays, including intestinal permeability, metabolic stability, and plasma protein binding. All quantitative data are summarized for clarity, and experimental workflows are visually represented.
Data Presentation
Table 1: In Vitro Permeability of this compound
| Parameter | Value | Interpretation |
| Apparent Permeability (Papp) A→B (x 10⁻⁶ cm/s) | 15.2 ± 1.8 | High Permeability |
| Apparent Permeability (Papp) B→A (x 10⁻⁶ cm/s) | 35.8 ± 2.5 | Potential for Efflux |
| Efflux Ratio (Papp B→A / Papp A→B) | 2.36 | Moderate Efflux |
Table 2: In Vitro Metabolic Stability of this compound
| Matrix | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Interpretation |
| Human Liver Microsomes | 45 | 30.8 | Moderate Clearance |
| Mouse Liver Microsomes | 28 | 49.5 | Higher Clearance in Mouse |
Table 3: Plasma Protein Binding of this compound
| Species | Unbound Fraction (fu) | % Bound | Interpretation |
| Human Plasma | 0.08 | 92% | High Binding |
| Mouse Plasma | 0.15 | 85% | High Binding |
Experimental Protocols
Caco-2 Permeability Assay
The permeability of this compound was assessed using the Caco-2 cell monolayer model, which is widely recognized for predicting human intestinal absorption.[2][3][4]
-
Cell Culture: Caco-2 cells were seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[2]
-
Monolayer Integrity: The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER) prior to the experiment.
-
Transport Study: The transport of this compound (10 µM) was measured in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. The receiver compartment contained a buffer with 1% bovine serum albumin to mimic sink conditions.
-
Sample Analysis: Samples were collected from the donor and receiver compartments after a 2-hour incubation at 37°C. The concentration of this compound was quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment. The efflux ratio was calculated as the ratio of Papp (B→A) to Papp (A→B).
Metabolic Stability Assay
The metabolic stability of this compound was evaluated in human and mouse liver microsomes to predict its susceptibility to phase I metabolism.[5][6][7]
-
Incubation: this compound (1 µM) was incubated with liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.[6]
-
Time Points: Aliquots were removed at 0, 5, 15, 30, and 60 minutes.
-
Reaction Termination: The metabolic reaction was quenched by the addition of ice-cold acetonitrile.
-
Sample Analysis: The remaining concentration of this compound at each time point was determined by LC-MS/MS.
-
Data Analysis: The half-life (t½) was determined from the slope of the natural logarithm of the remaining parent compound concentration versus time. The intrinsic clearance (CLint) was calculated using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount)
Plasma Protein Binding Assay
The extent of binding of this compound to plasma proteins was determined using the equilibrium dialysis method.[8][9][10]
-
Apparatus: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane (molecular weight cut-off of 8 kDa) was used.[8]
-
Procedure: Plasma containing this compound (2 µM) was added to one chamber of the device, and phosphate-buffered saline (pH 7.4) was added to the other chamber.[8]
-
Equilibration: The device was incubated at 37°C for 4 hours to allow for equilibrium to be reached.
-
Sample Analysis: The concentrations of this compound in both the plasma and buffer chambers were measured by LC-MS/MS.
-
Data Analysis: The unbound fraction (fu) was calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound was calculated as (1 - fu) * 100.
Mandatory Visualizations
Caption: Caco-2 Permeability Experimental Workflow.
Caption: Metabolic Stability Experimental Workflow.
Caption: Plasma Protein Binding Experimental Workflow.
Caption: Hypothesized Inhibition of Mycolic Acid Synthesis.
References
- 1. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 3. enamine.net [enamine.net]
- 4. A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05992F [pubs.rsc.org]
- 5. Addressing the Metabolic Stability of Antituberculars through Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mttlab.eu [mttlab.eu]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. enamine.net [enamine.net]
- 9. Plasma Protein Binding Assay | AxisPharm [axispharm.com]
- 10. protocols.io [protocols.io]
Telacebec (Q203): A Novel Imidazopyridine Amide Antitubercular Agent Targeting Cellular Respiration
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the discovery of novel therapeutic agents with unique mechanisms of action. Telacebec (formerly Q203), an imidazopyridine amide, is a first-in-class antitubercular agent that targets the respiratory chain of Mtb. This document provides a comprehensive technical overview of Telacebec, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and its potential as a cornerstone for new tuberculosis treatment regimens.
Introduction
Tuberculosis remains a leading cause of mortality from a single infectious agent worldwide. The lengthy duration of current treatment regimens and the increasing prevalence of drug-resistant strains highlight the urgent need for new drugs.[1][2] Telacebec is a promising drug candidate that operates via a novel mechanism, inhibiting the cytochrome bc1 complex (also known as complex III or QcrB) of the mycobacterial electron transport chain.[3][4][5] This action disrupts the pathogen's ability to generate adenosine triphosphate (ATP), a molecule essential for cellular energy, leading to bacterial cell death.[3][4][6] Telacebec has demonstrated potent activity against both drug-susceptible and drug-resistant clinical isolates of Mtb.[3][5][7]
Mechanism of Action
Telacebec exerts its bactericidal effect by specifically targeting the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis.[4][8] This complex is a crucial component of the electron transport chain, responsible for oxidative phosphorylation. By inhibiting QcrB, Telacebec blocks the transfer of electrons, which in turn halts the synthesis of ATP.[4] This leads to a rapid depletion of cellular energy, ultimately resulting in the death of the bacterium.[6] Interestingly, the bactericidal activity of Telacebec is enhanced in strains of mycobacteria, such as M. ulcerans, that have a nonfunctional cytochrome bd oxidase, an alternative terminal oxidase.[9]
Quantitative Efficacy Data
Telacebec has demonstrated potent in vitro and in vivo activity against M. tuberculosis. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Efficacy of Telacebec against M. tuberculosis
| Strain/Condition | Assay Type | Parameter | Value | Reference |
| M. tuberculosis H37Rv | Broth Microdilution | MIC₅₀ | 2.7 nM | [7][8][10] |
| Intramacrophage M. tuberculosis H37Rv | Macrophage Infection Model | MIC₅₀ | 0.28 nM | [7][8][11] |
| Drug-Resistant Mtb Isolates | Broth Microdilution | MIC | 3.0 - 7.4 nM | [6] |
Table 2: In Vivo Efficacy of Telacebec in Murine Models of Tuberculosis
| Model | Dosing Regimen | Outcome | Reference |
| Acute Infection | 10 mg/kg | >90% reduction in bacterial load | [7][8] |
| Chronic Infection | <1 mg/kg | Efficacious | [7][11] |
Table 3: Pharmacokinetic Properties of Telacebec in Mice
| Parameter | Value | Reference |
| Bioavailability | 90% | [7][8] |
| Terminal Half-life | 23.4 h | [7][8] |
| Volume of Distribution | 5.27 L/kg | [7][8] |
| Systemic Clearance | 4.03 mL/min/kg | [7][8] |
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the antitubercular activity of agents like Telacebec.
4.1. Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
This assay is a common method for assessing the in vitro activity of compounds against M. tuberculosis.
-
Preparation of Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol to mid-log phase. The culture is then diluted to a standardized turbidity.
-
Compound Preparation: Telacebec is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[10] Serial two-fold dilutions are prepared in 96-well microtiter plates.
-
Inoculation: The diluted bacterial suspension is added to each well of the microtiter plate containing the compound dilutions. Control wells (no drug) are also included.
-
Incubation: The plates are incubated at 37°C for 7-10 days.
-
Addition of Resazurin: A solution of resazurin is added to each well, and the plates are incubated for an additional 24-48 hours.
-
Data Analysis: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
4.2. Intramacrophage Activity Assay
This assay evaluates the ability of a compound to inhibit the growth of M. tuberculosis within macrophages.
-
Macrophage Seeding: A murine or human macrophage cell line (e.g., RAW 264.7) is seeded into 96-well plates and allowed to adhere overnight.[10]
-
Infection: The adhered macrophages are infected with M. tuberculosis H37Rv (often expressing a fluorescent protein like GFP for visualization) at a defined multiplicity of infection (e.g., 2:1).[10]
-
Compound Addition: After allowing for phagocytosis, extracellular bacteria are washed away, and media containing serial dilutions of Telacebec are added to the wells.
-
Incubation: The infected macrophages are incubated for 5 days.[10]
-
Assessment of Bacterial Growth: Intracellular bacterial growth can be quantified by lysing the macrophages and plating the lysate for colony-forming unit (CFU) enumeration, or by measuring the fluorescence of GFP-expressing bacteria.
-
Data Analysis: The MIC₅₀ inside macrophages is determined as the compound concentration that inhibits 50% of bacterial growth compared to untreated controls.
Clinical Development and Future Prospects
Telacebec has undergone Phase 1 and Phase 2a clinical trials to evaluate its safety, tolerability, pharmacokinetics, and early bactericidal activity in healthy volunteers and patients with drug-sensitive pulmonary tuberculosis.[3][6][12][13] The results from these trials have been promising, showing dose-dependent bactericidal activity.[3][13]
The unique mechanism of action of Telacebec makes it an attractive candidate for inclusion in novel combination regimens, particularly for the treatment of MDR- and XDR-TB. Its potent activity and favorable pharmacokinetic profile support its potential to shorten and simplify current tuberculosis therapies.[7] Further clinical investigation is ongoing to establish its role in future universal treatment regimens for tuberculosis.[3]
References
- 1. New anti-tuberculosis drugs with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recently developed drugs for the treatment of drug-resistant tuberculosis: a research and development case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telacebec (Q203) | Qurient [qurient.com]
- 4. researchgate.net [researchgate.net]
- 5. tballiance.org [tballiance.org]
- 6. journals.asm.org [journals.asm.org]
- 7. abmole.com [abmole.com]
- 8. Q203 | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 9. Telacebec for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 2 Telacebec (Q203) EBA | Working Group for New TB Drugs [newtbdrugs.org]
- 13. Phase 2 Clinical Trial Results of Telacebec Published in NEJM | Working Group for New TB Drugs [newtbdrugs.org]
Preliminary toxicity screening of "Antitubercular agent-44"
Disclaimer
The following technical guide is a generalized template for the preliminary toxicity screening of a hypothetical antitubercular agent, designated here as "ATA-44". As of the last update, "Antitubercular agent-44" is not a known compound in publicly available scientific literature. Therefore, the data, protocols, and pathways presented herein are illustrative examples based on standard preclinical drug development practices and do not represent factual information for any specific molecule. This guide is intended to serve as a framework for researchers and scientists in the field of drug development.
An In-Depth Technical Guide on the Preliminary Toxicity Screening of "this compound" (ATA-44)
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the preliminary toxicity screening of the novel hypothetical antitubercular agent, ATA-44. The guide details the experimental protocols, summarizes the toxicological data, and visualizes key experimental workflows and potential mechanisms of action.
Data Presentation: Summary of Quantitative Toxicity Data
The preliminary toxicity profile of ATA-44 was assessed through a series of in vitro and in vivo assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cytotoxicity of ATA-44
This table presents the half-maximal inhibitory concentration (IC₅₀) values of ATA-44 against various human cell lines, providing an initial assessment of its cytotoxic potential.
| Cell Line | Cell Type | IC₅₀ (µM) | Selectivity Index (SI)* |
| HepG2 | Human Hepatocellular Carcinoma | 78.5 ± 5.2 | 1.5 |
| A549 | Human Lung Carcinoma | 95.3 ± 6.8 | 1.2 |
| HEK293 | Human Embryonic Kidney | 112.1 ± 8.1 | > 2.0 |
| THP-1 | Human Monocytic Cell Line | > 200 | > 4.0 |
*Selectivity Index (SI) is calculated as the IC₅₀ in the respective cell line divided by the hypothetical Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (assumed to be 50 µM for this example).
Table 2: In Vivo Acute Oral Toxicity of ATA-44 in Murine Model
This table summarizes the results of an acute oral toxicity study in mice, providing an estimate of the median lethal dose (LD₅₀).
| Animal Model | Administration Route | LD₅₀ (mg/kg) | Key Clinical Observations |
| Balb/c Mice | Oral (single dose) | > 2000 | No mortality or significant signs of toxicity observed at the limit dose. |
Table 3: Genotoxicity Assessment of ATA-44
This table presents the results of the Ames test, used to assess the mutagenic potential of ATA-44.
| Salmonella typhimurium Strain | Metabolic Activation (S9) | Result |
| TA98 | Without | Non-mutagenic |
| TA98 | With | Non-mutagenic |
| TA100 | Without | Non-mutagenic |
| TA100 | With | Non-mutagenic |
| TA1535 | Without | Non-mutagenic |
| TA1535 | With | Non-mutagenic |
| TA1537 | Without | Non-mutagenic |
| TA1537 | With | Non-mutagenic |
Experimental Protocols
Detailed methodologies for the key toxicological experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxic potential of ATA-44 against various human cell lines.
-
Methodology:
-
Cell Culture: HepG2, A549, HEK293, and THP-1 cells were cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: ATA-44 was dissolved in DMSO to prepare a stock solution, and serial dilutions were made in the culture medium. The cells were treated with various concentrations of ATA-44 (ranging from 0.1 to 200 µM) for 48 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle control (DMSO-treated cells). The IC₅₀ value was determined by non-linear regression analysis using GraphPad Prism software.
-
In Vivo Acute Oral Toxicity Study
-
Objective: To determine the acute oral toxicity and estimate the LD₅₀ of ATA-44 in a murine model.
-
Methodology:
-
Animal Model: Healthy, adult Balb/c mice (6-8 weeks old, 20-25 g) of both sexes were used. The animals were housed in standard conditions with free access to food and water.
-
Experimental Design: The study was conducted following the OECD 423 guidelines (Acute Toxic Class Method). A stepwise procedure was used with a starting dose of 2000 mg/kg.
-
Compound Administration: ATA-44 was suspended in 0.5% carboxymethylcellulose and administered as a single oral gavage to a group of three female mice.
-
Observation: The animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.
-
Necropsy: At the end of the observation period, all surviving animals were euthanized, and a gross necropsy was performed.
-
Data Analysis: The LD₅₀ was estimated based on the number of mortalities within the observation period.
-
Bacterial Reverse Mutation Test (Ames Test)
-
Objective: To assess the mutagenic potential of ATA-44.
-
Methodology:
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 were used.
-
Metabolic Activation: The assay was performed both in the presence and absence of a rat liver homogenate (S9 fraction) to account for the metabolic activation of the test compound.
-
Experimental Procedure:
-
A mixture containing the bacterial culture, the test compound (at various concentrations), and either the S9 mix or a buffer was pre-incubated.
-
This mixture was then mixed with molten top agar and poured onto minimal glucose agar plates.
-
-
Incubation: The plates were incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (his+) on the test plates was counted and compared to the number of spontaneous revertant colonies on the negative control plates. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants by at least two-fold compared to the control.
-
Mandatory Visualizations
The following diagrams illustrate a hypothetical signaling pathway potentially affected by ATA-44 and the general experimental workflow for its preliminary toxicity screening.
Caption: Hypothetical ATA-44 induced cytotoxicity pathway.
Caption: Preliminary toxicity screening workflow for ATA-44.
Methodological & Application
Synthesis Protocol for Antitubercular Agent-44: A Detailed Application Note for Laboratory-Scale Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of novel antitubercular agents.[2][3] "Antitubercular agent-44" is a novel compound identified in the PubChem database with the potential for antitubercular activity.[1] Its structure features a substituted 1,2,4-triazole core, a motif present in numerous biologically active compounds. This application note details a proposed synthetic route and experimental procedures for its laboratory-scale preparation and initial biological screening.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step sequence involving the formation of a diaryl ether, construction of the triazole ring, and subsequent functional group installations.
References
- 1. 2.5. Vero Cell Cytotoxicity Assay [bio-protocol.org]
- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Agent-44
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro Minimum Inhibitory Concentration (MIC) of the novel investigational compound, "Antitubercular agent-44," against Mycobacterium tuberculosis. The primary method detailed is the broth microdilution assay, which is widely recognized as a reference standard for antitubercular susceptibility testing.[1][2][3][4]
Introduction
Tuberculosis (TB) remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery and development of new antitubercular agents.[5] "this compound" is a novel compound with potential activity against Mycobacterium tuberculosis. A critical step in the preclinical evaluation of any new antitubercular candidate is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This document outlines a standardized in vitro assay protocol for the accurate and reproducible determination of the MIC of "this compound".
Principle of the Assay
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[1][2][6][7] This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible growth. The MIC is the lowest concentration of the agent that completely inhibits the growth of the organism. For enhanced objectivity, a growth indicator dye, such as resazurin, can be used to facilitate the determination of the endpoint.[8][9]
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Specifications |
| Test Compound | This compound | Stock solution of known concentration (e.g., in DMSO) |
| Reference Drugs | Isoniazid, Rifampicin | For quality control |
| Mycobacterial Strain | Mycobacterium tuberculosis H37Rv (ATCC 27294) | Quality control strain |
| Culture Media | Middlebrook 7H9 Broth Base | Supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol |
| Middlebrook 7H10 or 7H11 Agar | For bacterial culture and colony-forming unit (CFU) enumeration | |
| Reagents | Dimethyl sulfoxide (DMSO) | For dissolving the test compound |
| Sterile distilled water or saline with 0.05% Tween 80 | For inoculum preparation | |
| Resazurin sodium salt | For colorimetric determination of cell viability | |
| Labware | Sterile 96-well, U-bottom microtiter plates with lids | For setting up the assay |
| Sterile conical tubes (15 mL and 50 mL) | ||
| Sterile glass beads (2-3 mm) | For homogenizing bacterial cultures | |
| Equipment | Biosafety Cabinet (Class II or III) | For handling M. tuberculosis |
| Incubator | 37°C | |
| Spectrophotometer or McFarland densitometer | For standardizing inoculum | |
| Vortex mixer | ||
| Micropipettes and sterile tips | ||
| Inverted mirror | For reading plates visually |
Experimental Protocol
Preparation of this compound Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of "this compound" in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Working Solutions: Perform serial dilutions of the stock solution in Middlebrook 7H9 broth to create a range of working solutions. The final concentrations in the assay should typically range from 0.015 to 128 µg/mL. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) does not exceed a level that affects mycobacterial growth (typically ≤1%).
Inoculum Preparation
-
Bacterial Culture: Culture M. tuberculosis H37Rv on Middlebrook 7H10 or 7H11 agar slants or in 7H9 broth until mid-log phase is achieved.
-
Harvesting and Homogenization: Harvest the bacterial colonies from the solid medium and transfer them to a tube containing sterile saline with Tween 80 and glass beads. Vortex thoroughly to break up clumps and create a homogenous suspension.
-
Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁷ CFU/mL.
-
Final Inoculum: Dilute the standardized suspension 1:100 in Middlebrook 7H9 broth to obtain a final inoculum density of approximately 1-5 x 10⁵ CFU/mL.[3][4]
Assay Setup in 96-Well Plate
-
Plate Layout: Design the plate layout to include the test compound, positive controls (reference drugs), a negative control (no drug), and a sterility control (no bacteria). A suggested layout is provided below.
-
Drug Dilutions: Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of "this compound" working solution to the first well of the designated row.
-
Perform twofold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the column. Discard the final 100 µL from the last well.
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well, except for the sterility control wells.
-
Controls:
-
Growth Control: Wells containing 100 µL of broth and 100 µL of inoculum.
-
Sterility Control: Wells containing 200 µL of broth only.
-
Reference Drug Control: Set up serial dilutions of a reference drug (e.g., isoniazid) in the same manner as the test agent.
-
Incubation
Seal the microtiter plates with a lid or an adhesive plate sealer to prevent evaporation and contamination. Incubate the plates at 37°C in a standard incubator. The incubation period is typically 7 to 14 days.[7][8]
Reading and Interpretation of Results
-
Visual Reading: After the incubation period, examine the plates for visible bacterial growth. The MIC is the lowest concentration of "this compound" that shows no visible turbidity (clear well). An inverted mirror can aid in visualizing the bacterial pellet at the bottom of the U-shaped wells.[3]
-
Colorimetric Reading (Resazurin Microtiter Assay - REMA):
-
Add 30 µL of resazurin solution (e.g., 0.01% w/v) to each well.
-
Re-incubate the plates for an additional 24-48 hours.
-
A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.
-
The MIC is the lowest drug concentration that prevents this color change (i.e., the well remains blue).[8][9]
-
Data Presentation
The results of the MIC determination should be recorded in a clear and organized manner.
Table 1: MIC Determination for this compound
| Concentration (µg/mL) | Growth (Visual) | Growth (Resazurin) |
| 128 | - | Blue |
| 64 | - | Blue |
| 32 | - | Blue |
| 16 | + | Pink |
| 8 | + | Pink |
| 4 | + | Pink |
| 2 | + | Pink |
| 1 | + | Pink |
| 0.5 | + | Pink |
| 0.25 | + | Pink |
| 0.125 | + | Pink |
| 0 (Growth Control) | + | Pink |
| 0 (Sterility Control) | - | Blue |
In this example, the MIC would be 32 µg/mL.
Table 2: Quality Control MIC Ranges for M. tuberculosis H37Rv
| Antitubercular Agent | Expected MIC Range (µg/mL) |
| Isoniazid | 0.015 - 0.12 |
| Rifampicin | 0.06 - 0.25 |
Note: Expected ranges may vary slightly between laboratories and should be established based on internal validation and published guidelines.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the MIC determination using the broth microdilution method.
References
- 1. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicentre testing of the EUCAST broth microdilution reference method for MIC determination on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for "Antitubercular agent-44" in the BACTEC MGIT 960 System
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for determining the in vitro susceptibility of Mycobacterium tuberculosis to the novel investigational compound, "Antitubercular agent-44," using the BACTEC™ MGIT™ 960 system. The BACTEC™ MGIT™ 960 is an automated system that utilizes fluorescence quenching to detect oxygen consumption, which is a direct indicator of mycobacterial growth.[1][2] This methodology allows for rapid and reliable drug susceptibility testing (DST).[3][4]
This document outlines the necessary procedures for preparing the novel agent, setting up the DST, interpreting the results, and ensuring quality control. The protocol is designed to be a foundational guide for researchers and can be adapted based on the specific physicochemical properties of "this compound."
Materials and Reagents
Equipment
-
BACTEC™ MGIT™ 960 Instrument
-
Class II Biological Safety Cabinet
-
Vortex mixer
-
Calibrated pipettes and sterile, aerosol-resistant tips
-
Incubator (37°C)
-
Microcentrifuge
Consumables and Reagents
-
BACTEC™ MGIT™ 7 mL tubes
-
Middlebrook 7H9 Broth
-
Sterile saline (0.85%)
-
Sterile deionized water
-
"this compound" (powder form)
-
Appropriate solvent for "this compound" (e.g., DMSO, deionized water)
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) as a quality control strain.[7]
-
Clinical isolates of Mycobacterium tuberculosis
Experimental Protocols
Preparation of "this compound" Stock and Working Solutions
A critical step in assessing a novel compound is the preparation of accurate and sterile drug solutions. The following protocol outlines the steps for preparing "this compound" for use in the BACTEC MGIT 960 system.
-
Determine the Solvent: Based on the physicochemical properties of "this compound," select an appropriate solvent. For many novel compounds, Dimethyl Sulfoxide (DMSO) is used, followed by dilution in sterile deionized water.[8] It is crucial to ensure the final concentration of the solvent in the MGIT tube does not inhibit mycobacterial growth.
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a precise amount of "this compound" powder.
-
Dissolve the powder in the chosen solvent to create a high-concentration stock solution (e.g., 10,000 µg/mL).
-
Ensure complete dissolution. Gentle warming or vortexing may be necessary.
-
-
Sterilization:
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.[8]
-
-
Prepare Working Solutions:
-
Perform serial dilutions of the sterile stock solution with sterile deionized water to create a range of working solutions. These working solutions will be used to achieve the desired final test concentrations in the MGIT tubes.
-
-
Storage:
Inoculum Preparation
The preparation of a standardized mycobacterial inoculum is essential for reproducible DST results.
-
From a Positive MGIT Culture (1-2 days old):
-
From a Positive MGIT Culture (3-5 days old):
-
From Solid Media:
-
Scrape several colonies of M. tuberculosis from a fresh culture on a Löwenstein-Jensen or Middlebrook 7H10/7H11 agar plate.
-
Suspend the colonies in a tube containing 4 mL of Middlebrook 7H9 broth and a few sterile glass beads.[8]
-
Vortex for 2-3 minutes to create a homogenous suspension.[8]
-
Allow the suspension to stand for 30 minutes to let larger particles settle.[8]
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard using sterile saline or 7H9 broth.
-
BACTEC MGIT 960 Drug Susceptibility Testing Procedure
-
Labeling: For each isolate to be tested, label a set of MGIT tubes: one as "GC" (Growth Control) and one for each concentration of "this compound" being tested.[5]
-
Supplementation: Aseptically add 0.8 mL of BACTEC MGIT 960 SIRE Supplement to each MGIT tube.[5][6]
-
Drug Addition:
-
Inoculation:
-
Drug-Containing Tubes: Inoculate each drug-containing tube with 0.5 mL of the prepared mycobacterial suspension.[8]
-
Growth Control Tube: Prepare a 1:100 dilution of the inoculum by adding 0.1 mL of the suspension to 10 mL of sterile saline.[8] Inoculate the GC tube with 0.5 mL of this 1:100 diluted suspension.[8]
-
-
Incubation and Monitoring:
Quality Control
-
Positive Control: A known susceptible strain, such as M. tuberculosis H37Rv, should be included with each batch of testing to ensure the methodology is performing correctly.[7]
-
Negative Control: An uninoculated MGIT tube should be included to check for contamination.
-
Solvent Control: A tube containing the highest concentration of the solvent used to dissolve "this compound" should be included to ensure the solvent itself does not inhibit growth.
Data Presentation and Interpretation
The BACTEC MGIT 960 instrument provides a qualitative result of "Susceptible" (S) or "Resistant" (R) for each tested concentration.[9] The interpretation is based on a comparison of the growth units (GU) in the drug-containing tube to the GU in the growth control tube.[9]
-
Resistant (R): The GU of the drug-containing tube is ≥100 when the GU of the GC tube reaches 400.[9]
-
Susceptible (S): The GU of the drug-containing tube is <100 when the GU of the GC tube reaches 400.[9]
The results should be summarized in a clear and structured table to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Hypothetical MIC Determination for "this compound"
| Isolate ID | "this compound" Concentration (µg/mL) | Result (S/R) | MIC (µg/mL) |
| H37Rv (QC) | 0.125 | S | 0.5 |
| 0.25 | S | ||
| 0.5 | R | ||
| 1.0 | R | ||
| Clinical Isolate 1 | 0.125 | S | 0.25 |
| 0.25 | R | ||
| 0.5 | R | ||
| 1.0 | R | ||
| Clinical Isolate 2 | 0.125 | S | >1.0 |
| 0.25 | S | ||
| 0.5 | S | ||
| 1.0 | S |
Table 2: Quality Control Results
| QC Strain | Expected MIC (µg/mL) | Observed MIC (µg/mL) | Pass/Fail |
| M. tuberculosis H37Rv | 0.25 - 1.0 | 0.5 | Pass |
Visualizations
The following diagram illustrates the experimental workflow for determining the susceptibility of M. tuberculosis to "this compound" using the BACTEC MGIT 960 system.
References
- 1. Determination of the activity of standard anti-tuberculosis drugs against intramacrophage Mycobacterium tuberculosis, in vitro: MGIT 960 as a viable alternative for BACTEC 460 | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 2. academic.oup.com [academic.oup.com]
- 3. Drug susceptibility testing of Mycobacterium tuberculosis against second-line drugs using the Bactec MGIT 960 System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the BACTEC MGIT 960 System for Drug Susceptibility Testing of Mycobacterium Tuberculosis Isolates Compared with the Proportion Method on Solid Media. | CiNii Research [cir.nii.ac.jp]
- 5. CDST_LT: Inoculum preparation and incubation for MGIT DST | Knowledge Base [ntep.in]
- 6. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]
- 7. journals.asm.org [journals.asm.org]
- 8. Evaluation of MGIT 960 System for the Second-Line Drugs Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDST_LT: Reading and reporting of MGIT 960 DST results | Knowledge Base [ntep.in]
Application Notes and Protocols: Antitubercular Agent-44 for Intracellular Killing Assays in Macrophages
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is an intracellular pathogen that primarily resides and replicates within host macrophages. This intracellular niche provides the bacterium with protection from certain host immune responses and therapeutic agents. Consequently, the evaluation of novel antitubercular agents must include assays that determine their efficacy against intracellular Mtb. These assays are critical for identifying compounds with the potential for successful in vivo activity.
Antitubercular Agent-44 is a novel investigational compound demonstrating potent activity against Mycobacterium tuberculosis. These application notes provide a detailed protocol for assessing the intracellular bactericidal activity of this compound in a macrophage infection model. The described workflows are designed for researchers in drug discovery and development to produce robust and reproducible data on the compound's efficacy in a physiologically relevant context.
Data Summary: In Vitro Efficacy of this compound
The following tables summarize the in vitro activity of this compound against Mycobacterium tuberculosis H37Rv and its cytotoxicity profile in a macrophage cell line.
Table 1: Antimycobacterial Activity of this compound
| Assay Type | Parameter | M. tuberculosis H37Rv |
| Extracellular | Minimum Inhibitory Concentration (MIC) | 0.2 µg/mL |
| Intracellular (Macrophage) | 90% Effective Concentration (EC90) | 0.8 µg/mL |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay | Parameter | Value |
| Murine Macrophage J774A.1 | Resazurin Assay | 50% Cytotoxicity Concentration (CC50) | > 50 µg/mL |
| Human Monocytic THP-1 | LDH Assay | 50% Cytotoxicity Concentration (CC50) | > 50 µg/mL |
Table 3: Selectivity Index
| Parameter | Calculation | Value |
| Intracellular Selectivity Index | CC50 / Intracellular EC90 | > 62.5 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Extracellular Mtb
This protocol outlines the determination of the MIC of this compound against planktonic M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
This compound
-
96-well microplates
-
Resazurin solution
Procedure:
-
Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate.
-
Inoculate the wells with an Mtb H37Rv suspension to a final density of approximately 5 x 10^5 CFU/mL.
-
Include positive (no drug) and negative (no bacteria) control wells.
-
Incubate the plate at 37°C for 7 days.
-
Add resazurin solution to each well and incubate for an additional 24 hours.
-
The MIC is defined as the lowest concentration of the agent that prevents a color change of resazurin from blue to pink.
Protocol 2: Intracellular Killing Assay in Macrophages
This protocol details the infection of macrophages with Mtb and the subsequent assessment of the intracellular killing efficacy of this compound. This workflow is crucial as many compounds show poor efficacy against intracellular bacteria.[1]
Materials:
-
J774A.1 murine macrophage cell line or THP-1 human monocytic cell line
-
DMEM or RPMI-1640 medium supplemented with 10% FBS
-
Mycobacterium tuberculosis H37Rv (or a luminescent/fluorescent reporter strain)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
0.1% Triton X-100 in PBS
-
Middlebrook 7H11 agar plates
-
24-well tissue culture plates
Procedure:
Day 1: Seeding of Macrophages
-
Seed J774A.1 macrophages at a density of 2 x 10^5 cells per well in a 24-well plate.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell adherence. Note: If using THP-1 cells, differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to infection.
Day 2: Macrophage Infection
-
Prepare a single-cell suspension of Mtb H37Rv.
-
Remove the culture medium from the adherent macrophages and wash once with PBS.
-
Infect the macrophages with Mtb at a Multiplicity of Infection (MOI) of 5 (5 bacteria per macrophage) for 4 hours at 37°C.[2]
-
After the infection period, wash the cells three times with warm PBS to remove extracellular bacteria.[2]
-
Add fresh culture medium containing a low concentration of gentamicin (e.g., 50 µg/mL) for 1 hour to kill any remaining extracellular bacteria, followed by a wash.
Day 2-6: Treatment with this compound
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the different concentrations of the agent to the infected macrophage monolayers. Include a "no drug" control.
-
Incubate the plates at 37°C with 5% CO2 for 4 days.
Day 6: Lysis and Enumeration of Intracellular Bacteria
-
After the treatment period, remove the medium and wash the cells with PBS.
-
Lyse the macrophages by adding 0.1% Triton X-100 solution to each well and incubating for 10 minutes.
-
Prepare serial dilutions of the cell lysate in 7H9 broth.
-
Plate the dilutions onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the Colony Forming Units (CFUs) to determine the number of viable intracellular bacteria. The percent inhibition is calculated relative to the "no drug" control.
Visualizations
Experimental Workflow
Caption: Workflow for the macrophage intracellular killing assay.
Signaling Pathway: Macrophage Activation and Mtb Interaction
Mycobacterium tuberculosis interacts with various receptors on the macrophage surface, such as CD44, which can mediate phagocytosis.[3][4] Following internalization, the bacterium employs mechanisms to evade destruction within the phagosome. Macrophage activation, often driven by cytokines like IFN-γ from T-cells, is crucial for controlling the infection.[5] This activation can lead to the production of reactive oxygen species (ROS) and nitric oxide (NO), which are key components of the antimycobacterial response.[6]
Caption: Macrophage interaction with M. tuberculosis.
References
- 1. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 3. CD44 is a macrophage binding site for Mycobacterium tuberculosis that mediates macrophage recruitment and protective immunity against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD44 is a macrophage binding site for Mycobacterium tuberculosis that mediates macrophage recruitment and protective immunity against tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Mycobacterium tuberculosis-macrophage interaction: Molecular updates [frontiersin.org]
Application Notes and Protocols for In Vivo Animal Studies of Antitubercular Agent-44 (ATA-44)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB) remains a significant global health threat, necessitating the development of new and effective treatments.[1][2] Antitubercular agent-44 (ATA-44) is a novel compound with promising in vitro activity against Mycobacterium tuberculosis. To advance its preclinical development, robust in vivo animal studies are crucial to evaluate its efficacy, pharmacokinetics (PK), and safety.[3][4][5] A major challenge in the in vivo assessment of many new chemical entities is their poor aqueous solubility, which can lead to low and variable oral bioavailability.[6][7][8] These application notes provide detailed protocols for the formulation of ATA-44 and its evaluation in a murine model of tuberculosis.
Formulation of ATA-44 for In Vivo Administration
The low aqueous solubility of many drug candidates poses a significant hurdle for in vivo studies.[8][9] The choice of an appropriate formulation is critical to ensure adequate drug exposure for pharmacodynamic and toxicological assessments.[6][7] This section outlines strategies for formulating ATA-44, a hypothetical poorly water-soluble compound, for oral and parenteral administration in mice.
Oral Formulation Development
For early-stage in vivo screening, simple formulations are often preferred to rank compounds based on their intrinsic properties.[6]
Table 1: Exemplar Oral Formulations for ATA-44
| Formulation Type | Composition | Preparation Protocol | Key Considerations |
| Aqueous Suspension | ATA-44 (micronized), 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC), 0.1% (w/v) Tween 80 in sterile water. | 1. Micronize ATA-44 to a particle size of <10 µm. 2. Prepare the vehicle by dissolving HPMC and Tween 80 in sterile water with gentle heating and stirring. 3. Cool the vehicle to room temperature. 4. Suspend the micronized ATA-44 in the vehicle and sonicate to ensure homogeneity. | Simple to prepare; suitable for initial efficacy screening. Particle size control is crucial for consistent absorption. |
| Oil-based Solution/Suspension | ATA-44, Sesame oil or Corn oil. | 1. Determine the solubility of ATA-44 in the selected oil. 2. If soluble, dissolve ATA-44 in the oil with gentle warming and stirring. 3. If poorly soluble, create a suspension following the protocol for aqueous suspensions. | Can enhance the absorption of lipophilic compounds.[10] May not be suitable for all compounds. |
| Self-Emulsifying Drug Delivery System (SEDDS) | ATA-44, Oil (e.g., Capryol 90), Surfactant (e.g., Cremophor EL), Co-surfactant (e.g., Transcutol HP). | 1. Screen various oils, surfactants, and co-surfactants to identify an optimal system. 2. Mix the selected components in the determined ratio. 3. Dissolve ATA-44 in the mixture with gentle heating and stirring until a clear solution is formed. | Can significantly improve the oral bioavailability of poorly soluble drugs.[10] Requires more extensive formulation development. |
Parenteral Formulation Development
For intravenous (IV) administration to determine absolute bioavailability or for other parenteral routes, a solution is typically required.
Table 2: Exemplar Parenteral Formulations for ATA-44
| Formulation Type | Composition | Preparation Protocol | Key Considerations |
| Aqueous Solution with Co-solvents | ATA-44, 10% Dimethyl sulfoxide (DMSO), 40% Polyethylene glycol 400 (PEG400), 50% Saline. | 1. Dissolve ATA-44 in DMSO. 2. Add PEG400 and mix until uniform. 3. Add saline dropwise while stirring to avoid precipitation. | Suitable for achieving a solution for IV administration. Potential for drug precipitation upon injection; vehicle toxicity should be considered. |
| Nanosuspension | ATA-44, Stabilizer (e.g., Poloxamer 188 or Tween 80), Sterile water for injection. | 1. Prepare a pre-suspension of ATA-44 in an aqueous solution of the stabilizer. 2. Reduce the particle size to the nanometer range using high-pressure homogenization or media milling. 3. Sterile filter the final nanosuspension. | Can be used for IV, subcutaneous, or intramuscular administration.[10] Requires specialized equipment for preparation. |
In Vivo Efficacy Evaluation in a Murine Model of Tuberculosis
The mouse model of chronic tuberculosis is a well-established and widely used tool for the preclinical evaluation of new anti-TB drugs.[4]
Experimental Workflow for Efficacy Studies
Caption: Workflow for in vivo efficacy testing of ATA-44.
Detailed Protocol for Efficacy Study
-
Animal Model: Female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Infection: Low-dose aerosol infection with Mycobacterium tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.
-
Treatment Groups:
-
Treatment Initiation: Treatment is typically initiated 14-21 days post-infection when a chronic infection is established.
-
Dosing: Administer the assigned treatment daily (or as determined by PK studies) via oral gavage or another appropriate route for a specified duration (e.g., 4 or 8 weeks).
-
Monitoring: Record body weight and clinical signs of illness daily or weekly. A significant loss of body weight in untreated mice is an indicator of disease progression.[13]
-
Endpoint: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.
-
Bacterial Load Determination: Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar. Incubate at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).
-
Data Analysis: Compare the log10 CFU in the lungs and spleens of treated groups to the vehicle control group. A statistically significant reduction in CFU indicates drug efficacy.
Table 3: Exemplar Efficacy Study Design
| Group | Treatment | Dose (mg/kg) | Route | Number of Animals |
| 1 | Vehicle Control | - | Oral | 8 |
| 2 | ATA-44 | 10 | Oral | 8 |
| 3 | ATA-44 | 30 | Oral | 8 |
| 4 | ATA-44 | 100 | Oral | 8 |
| 5 | Isoniazid | 25 | Oral | 8 |
Pharmacokinetic (PK) Evaluation
Understanding the absorption, distribution, metabolism, and excretion (ADME) of ATA-44 is essential for interpreting efficacy data and for dose selection in further studies.[5]
Experimental Workflow for Pharmacokinetic Studies
Caption: Workflow for pharmacokinetic evaluation of ATA-44.
Detailed Protocol for a Single-Dose PK Study
-
Animal Model: Male or female BALB/c mice, 8-10 weeks old.
-
Dosing Groups:
-
Oral administration of ATA-44 (e.g., at the therapeutic dose determined from efficacy studies).
-
Intravenous administration of ATA-44 (for determination of absolute bioavailability).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of ATA-44 in plasma.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key PK parameters.
Table 4: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Half-life |
| CL | Clearance (after IV administration) |
| Vd | Volume of distribution (after IV administration) |
| F% | Absolute bioavailability (requires both oral and IV data) |
Concluding Remarks
The protocols outlined in these application notes provide a framework for the initial in vivo characterization of the novel antitubercular agent, ATA-44. Successful formulation development is paramount for obtaining reliable and reproducible data in both efficacy and pharmacokinetic studies. The data generated from these studies will be instrumental in making informed decisions regarding the further development of ATA-44 as a potential new treatment for tuberculosis.
References
- 1. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Assessment of the Efficacy of New Anti-Tuberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies [frontiersin.org]
- 6. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Gelteq Announces Preclinical Trial for Poorly Soluble Drugs | GELS Stock News [stocktitan.net]
- 10. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administration of Antitubercular Agent-44 in a Mouse Model of Tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Antitubercular agent-44" is a hypothetical agent for the purpose of these application notes. The described protocols and data are illustrative and based on established methodologies for testing novel antitubercular compounds in murine models of tuberculosis.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of new and more effective therapeutic agents.[1][2] The evaluation of novel compounds in relevant animal models is a critical step in the preclinical drug development pipeline. The mouse model of tuberculosis is a well-established and widely used system for assessing the in vivo efficacy of potential antitubercular drugs due to its cost-effectiveness and the availability of various immunological reagents.[3][4][5]
These application notes provide a comprehensive overview of the administration and evaluation of a novel hypothetical compound, "this compound," in a mouse model of chronic tuberculosis. The protocols outlined below describe the procedures for establishing the infection, preparing and administering the agent, and assessing its efficacy through bacteriological and immunological endpoints.
Hypothetical Mechanism of Action of this compound
For the purpose of this document, we will hypothesize that this compound exerts its effect through a dual mechanism: direct inhibition of a key mycobacterial enzyme and modulation of the host immune response via the CD44 signaling pathway. This dual action aims to reduce the bacterial load while enhancing the host's ability to control the infection. The proposed mechanism involves the upregulation of pro-inflammatory cytokines and enhanced T-cell activation, leading to more effective clearance of Mtb by macrophages.[6][7]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Mtb-infected BALB/c Mice
| Treatment Group | Dosage (mg/kg) | Route of Administration | Mean Log10 CFU ± SD (Lungs) | Mean Log10 CFU ± SD (Spleen) |
| Untreated Control | - | - | 8.5 ± 0.4 | 6.2 ± 0.3 |
| Isoniazid (INH) | 25 | Oral Gavage | 5.1 ± 0.5 | 3.8 ± 0.4 |
| This compound | 25 | Oral Gavage | 5.8 ± 0.6 | 4.5 ± 0.5 |
| This compound | 50 | Oral Gavage | 4.9 ± 0.4 | 3.6 ± 0.3 |
| This compound + INH | 50 + 25 | Oral Gavage | 4.2 ± 0.3 | 2.9 ± 0.2 |
Data are presented as mean ± standard deviation (SD) from a representative 4-week study.
Table 2: Immunological Parameters in Mtb-infected BALB/c Mice Treated with this compound
| Treatment Group | Dosage (mg/kg) | IFN-γ Levels (pg/mL) in Lung Homogenates | Percentage of CD4+ T cells in Lungs |
| Untreated Control | - | 250 ± 50 | 15 ± 3 |
| Isoniazid (INH) | 25 | 400 ± 75 | 20 ± 4 |
| This compound | 50 | 850 ± 120 | 35 ± 5 |
Data are presented as mean ± standard deviation (SD).
Experimental Protocols
Mouse Strain and Housing
-
Mouse Strain: Female BALB/c mice, 6-8 weeks old, are commonly used for tuberculosis research.[3]
-
Housing: Mice should be housed in a BSL-3 facility in individually ventilated cages with ad libitum access to food and water. All experimental procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Mycobacterium tuberculosis Strain and Culture
-
Strain: Mycobacterium tuberculosis H37Rv is a commonly used virulent laboratory strain.
-
Culture: Mtb should be grown in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. Cultures are incubated at 37°C with constant shaking.
Mouse Infection Model
A low-dose aerosol infection model is recommended to establish a chronic, persistent infection that mimics human tuberculosis.[3][8]
-
Prepare a mid-log phase culture of Mtb H37Rv.
-
Wash the bacterial cells twice with phosphate-buffered saline (PBS).
-
Resuspend the bacterial pellet in PBS and declump by passing through a 27-gauge needle several times.
-
Adjust the bacterial suspension to a final concentration that will deliver approximately 50-100 colony-forming units (CFU) per mouse lung using a calibrated aerosol exposure system (e.g., Glas-Col inhalation exposure system).[8]
-
To confirm the initial bacterial load, sacrifice a subset of mice (n=3) 24 hours post-infection and enumerate the CFU in the lungs by plating serial dilutions of lung homogenates on Middlebrook 7H11 agar plates.
Preparation and Administration of this compound
-
Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Ensure the compound is fully dissolved or forms a homogenous suspension.
-
Administration: Treatment should commence 4 weeks post-infection when a chronic infection is established. Administer this compound and control drugs (e.g., isoniazid) daily via oral gavage for the duration of the study (typically 4-8 weeks).[8][9]
Assessment of Efficacy
-
Bacterial Load Enumeration: At designated time points, euthanize mice and aseptically remove the lungs and spleen.
-
Homogenize the organs in PBS using a tissue homogenizer.
-
Plate serial dilutions of the homogenates on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.
Immunological Assays
-
Cytokine Analysis: Prepare single-cell suspensions from lung tissue. Culture the cells with Mtb-specific antigens (e.g., PPD or ESAT-6).
-
After 72 hours, collect the culture supernatants and measure the levels of key cytokines such as IFN-γ and TNF-α using an ELISA kit.
-
Flow Cytometry: Stain single-cell suspensions from the lungs with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to analyze the immune cell populations.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tuberculosis - Wikipedia [en.wikipedia.org]
- 3. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis | Semantic Scholar [semanticscholar.org]
- 5. Mouse Models for Mycobacterium tuberculosis Pathogenesis: Show and Do Not Tell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD44 receptor targeted nanoparticles augment immunity against tuberculosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD44 receptor targeted nanoparticles augment immunity against tuberculosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Application Note: Evaluating the Synergy of a Novel Antitubercular Agent (Agent-44) with First-Line Tuberculosis Drugs
Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis.
Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new therapeutic strategies.[1] One promising approach is the use of combination therapy, where a novel antitubercular agent is combined with existing first-line drugs to enhance efficacy, overcome resistance, and shorten treatment duration. This application note describes the protocols for evaluating the synergistic potential of a novel investigational compound, referred to as "Antitubercular agent-44" (Agent-44), with the first-line anti-TB drugs: Isoniazid (INH), Rifampicin (RIF), Ethambutol (EMB), and Pyrazinamide (PZA).
First-line anti-TB drugs target various essential processes in M. tuberculosis. Isoniazid, a pro-drug activated by the catalase-peroxidase enzyme KatG, primarily inhibits the synthesis of mycolic acids, a crucial component of the mycobacterial cell wall.[2] Rifampicin inhibits DNA-dependent RNA polymerase, thereby blocking transcription.[2][3] Ethambutol disrupts the synthesis of arabinogalactan, another key component of the cell wall.[3][4] The mechanism of Pyrazinamide is not fully understood but is thought to involve conversion to its active form, pyrazinoic acid, which disrupts membrane transport and trans-translation.[2][3]
Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In the context of TB, a synergistic combination could lead to more rapid bacterial killing, a reduction in the required dosage of one or both drugs (thereby minimizing toxicity), and the prevention of drug resistance development. The primary methods for assessing synergy in vitro are the checkerboard assay and the time-kill curve assay.
Data Presentation: Quantifying Synergy
The interaction between Agent-44 and first-line TB drugs is quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is determined from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination, as measured in a checkerboard assay.[5][6]
The FICI is calculated as follows: FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) [5][6][7]
The interpretation of the FICI value is as follows:
Hypothetical Synergy Data for Agent-44
The following tables present hypothetical data from a checkerboard assay evaluating the interaction of Agent-44 with first-line TB drugs against the H37Rv strain of M. tuberculosis.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Agents
| Drug | MIC (µg/mL) |
| Agent-44 | 0.5 |
| Isoniazid (INH) | 0.1 |
| Rifampicin (RIF) | 0.2 |
| Ethambutol (EMB) | 2.0 |
| Pyrazinamide (PZA) | 50.0 |
Table 2: Synergy Analysis of Agent-44 with First-Line TB Drugs
| Drug Combination | MIC of Agent-44 in Combination (µg/mL) | MIC of First-Line Drug in Combination (µg/mL) | FICI | Interpretation |
| Agent-44 + INH | 0.125 | 0.025 | 0.5 | Synergy |
| Agent-44 + RIF | 0.0625 | 0.05 | 0.375 | Synergy |
| Agent-44 + EMB | 0.25 | 1.0 | 1.0 | Additive |
| Agent-44 + PZA | 0.25 | 25.0 | 1.0 | Additive |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol outlines the determination of synergistic interactions between Agent-44 and first-line TB drugs using the microdilution checkerboard method.[9]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Agent-44 and first-line TB drugs (INH, RIF, EMB, PZA) stock solutions
-
Sterile 96-well microtiter plates
-
Resazurin sodium salt solution (0.02% w/v)
-
Incubator at 37°C
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 108 CFU/mL.
-
Dilute the adjusted suspension 1:100 in 7H9 broth to obtain a final inoculum of approximately 1.5 x 106 CFU/mL.
-
-
Plate Setup:
-
In a 96-well plate, add 50 µL of 7H9 broth to all wells.
-
Along the x-axis (e.g., columns 2-11), create a 2-fold serial dilution of Agent-44. Start by adding 100 µL of Agent-44 at 4x the highest desired concentration to the first well of the row, and then serially dilute 50 µL across the row.
-
Along the y-axis (e.g., rows B-G), create a 2-fold serial dilution of the first-line drug (e.g., INH).
-
The result is a matrix of wells containing combinations of decreasing concentrations of both drugs.
-
Include control wells:
-
Drug-free wells for bacterial growth control.
-
Wells with each drug alone to determine individual MICs.
-
A media-only well for sterility control.
-
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Determining MIC:
-
After incubation, add 20 µL of 0.02% resazurin solution to each well.
-
Re-incubate for 24-48 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is the lowest concentration of the drug(s) that prevents this color change (i.e., the well remains blue).
-
-
FICI Calculation:
-
Identify the MIC of each drug alone and in combination from the checkerboard results.
-
Calculate the FICI using the formula provided above.
-
Protocol 2: Time-Kill Curve Assay
This assay provides dynamic information about the bactericidal or bacteriostatic activity of drug combinations over time.[10]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth with OADC and Tween 80
-
Agent-44 and first-line TB drugs
-
Sterile culture tubes or flasks
-
Middlebrook 7H10 agar plates
-
Incubator at 37°C
Procedure:
-
Preparation of Inoculum:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv in 7H9 broth, adjusted to a final concentration of approximately 1 x 106 CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes with 7H9 broth containing the following:
-
No drug (growth control)
-
Agent-44 alone (at a relevant concentration, e.g., 1x MIC)
-
First-line drug alone (e.g., INH at 1x MIC)
-
The combination of Agent-44 and the first-line drug (at synergistic concentrations determined by the checkerboard assay, e.g., 0.25x MIC of each).
-
-
-
Inoculation and Incubation:
-
Inoculate the tubes with the prepared bacterial suspension.
-
Incubate the cultures at 37°C with shaking.
-
-
Sampling and Viable Cell Counting:
-
At specified time points (e.g., 0, 2, 4, 7, and 10 days), withdraw an aliquot from each culture tube.
-
Prepare serial dilutions of the samples in fresh 7H9 broth.
-
Plate the dilutions onto 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is indicated by a ≥ 2-log10 decrease in CFU/mL for the combination compared to the most active single agent at a specific time point. A bactericidal effect is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for the checkerboard synergy assay.
Caption: Hypothetical synergistic mechanism of Agent-44 and INH.
References
- 1. Tuberculosis - Wikipedia [en.wikipedia.org]
- 2. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. TB Drugs | Immunopaedia [immunopaedia.org.za]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 8. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 10. In vitro time-kill curves study of three antituberculous combinations against Mycobacterium tuberculosis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Solubility of Antitubercular Agent-44
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting protocols for addressing the low aqueous solubility of "Antitubercular agent-44" (ATA-44).
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATA-44) and why is its solubility a concern?
A1: this compound is an investigational compound with the molecular formula C16H13F3N4O6S2.[1] Its complex, largely non-polar structure suggests that it likely exhibits poor aqueous solubility, a common challenge with novel antitubercular drug candidates.[2][3][4] Poor solubility can lead to low bioavailability and limit the therapeutic efficacy of the drug, making it a critical parameter to address during preclinical development.[5][6][7]
Q2: My stock solution of ATA-44 in DMSO is precipitating when diluted into aqueous buffer. What is happening?
A2: This is a common issue for poorly soluble compounds. Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving many non-polar compounds. However, when the DMSO stock is introduced into an aqueous medium, the overall solvent polarity increases dramatically. ATA-44, being poorly soluble in water, precipitates out of the solution as it cannot be maintained in the now predominantly aqueous environment.
Q3: What are the initial steps I should take to assess the solubility of ATA-44?
A3: A systematic approach is crucial. The first step is to determine the equilibrium solubility (also known as thermodynamic solubility) of ATA-44 in various relevant aqueous media. This typically involves incubating an excess of the solid compound in the solvent until equilibrium is reached and then measuring the concentration of the dissolved compound.[8][9] Key media to test include:
-
Deionized water
-
Phosphate-buffered saline (PBS) at various pH levels (e.g., pH 5.0, 6.8, 7.4) to understand the impact of pH on solubility.[8]
-
Simulated gastric and intestinal fluids (SGF and SIF) to mimic physiological conditions.
Q4: How can I improve the solubility of ATA-44 for my in vitro assays?
A4: Several strategies can be employed, ranging from simple adjustments to more complex formulation approaches.[5][10] These can be broadly categorized as physical and chemical modifications.[10]
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pH Adjustment: If ATA-44 has ionizable functional groups, adjusting the pH of the medium can significantly increase its solubility.[8][11]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can increase the solubility.[6][12] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules like ATA-44, increasing their apparent solubility in aqueous solutions.[7][12]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[10][13]
Troubleshooting Guides & Experimental Protocols
Guide 1: Preliminary Solubility Assessment of ATA-44
This guide outlines the process for determining the equilibrium solubility of ATA-44.
Objective: To quantify the solubility of ATA-44 in different aqueous buffers.
Protocol: Shake-Flask Method for Equilibrium Solubility [8][14][15]
-
Preparation: Add an excess amount of solid ATA-44 (e.g., 1-2 mg) to a series of glass vials. Ensure there is undissolved solid material at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent (e.g., water, PBS pH 7.4, SIF) to the respective vials.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[15]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully collect a clear aliquot of the supernatant. Be cautious not to disturb the solid material at the bottom.
-
Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or methanol) and analyze the concentration of ATA-44 using a validated analytical method such as HPLC-UV or LC-MS.
-
Calculation: Calculate the solubility in µg/mL or µM based on the measured concentration and the dilution factor.
Data Presentation: Hypothetical Solubility Data for ATA-44
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | ~7.0 | 25 | < 0.5 |
| PBS | 7.4 | 37 | < 1.0 |
| PBS | 6.5 | 37 | 1.2 |
| Simulated Gastric Fluid | 1.2 | 37 | 0.8 |
| Fasted State SIF | 6.5 | 37 | 1.5 |
Guide 2: Enhancing ATA-44 Solubility Using Formulation Strategies
This guide provides protocols for preparing ATA-44 solutions using common solubilization techniques.
-
Determine pKa: If not known, determine the pKa of ATA-44's ionizable groups experimentally or computationally.
-
Prepare Buffers: Prepare a series of buffers with pH values spanning the pKa ± 2 units.
-
Solubility Measurement: Perform the shake-flask solubility protocol (as in Guide 1) using these buffers.
-
Analysis: Plot solubility as a function of pH to identify the optimal pH for solubilization. For acidic drugs, solubility increases at pH > pKa; for basic drugs, it increases at pH < pKa.[8]
-
Select Co-solvents: Choose biocompatible co-solvents such as Ethanol, Propylene Glycol, or PEG 400.
-
Prepare Mixtures: Create a range of co-solvent/buffer mixtures (e.g., 5%, 10%, 20% v/v co-solvent in PBS pH 7.4).
-
Solubility Measurement: Determine the solubility of ATA-44 in each mixture using the shake-flask method.
-
Analysis: Identify the co-solvent and concentration that provides the desired solubility without negatively impacting the experimental system (e.g., cell viability).
Data Presentation: Hypothetical Co-Solvent Effects on ATA-44 Solubility
| Co-solvent (in PBS pH 7.4) | Concentration (% v/v) | Solubility (µg/mL) |
| None | 0 | < 1.0 |
| Ethanol | 10 | 15 |
| Propylene Glycol | 10 | 25 |
| PEG 400 | 10 | 40 |
-
Select Cyclodextrin: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used for its safety and high solubilizing capacity.[10]
-
Prepare Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).
-
Solubility Measurement: Determine the solubility of ATA-44 in each cyclodextrin solution using the shake-flask method.
-
Analysis: Plot the solubility of ATA-44 against the HP-β-CD concentration. A linear relationship typically indicates the formation of a 1:1 inclusion complex.
Visualizations
Below are diagrams illustrating key workflows and concepts for troubleshooting ATA-44 solubility.
Caption: A logical workflow for addressing the low solubility of ATA-44.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. This compound | C16H13F3N4O6S2 | CID 170453144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Third Generation Solid Dispersion-Based Formulation of Novel Anti-Tubercular Agent Exhibited Improvement in Solubility, Dissolution and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical properties and Mycobacterium tuberculosis transporters: keys to efficacious antitubercular drugs? - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00265H [pubs.rsc.org]
- 4. Chemical Classes Presenting Novel Antituberculosis Agents Currently in Different Phases of Drug Development: A 2010–2020 Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijmsdr.org [ijmsdr.org]
- 7. brieflands.com [brieflands.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Methods of solubility enhancements | PPTX [slideshare.net]
- 13. mdpi.com [mdpi.com]
- 14. diva-portal.org [diva-portal.org]
- 15. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Optimizing "Antitubercular agent-44" Dosage for In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of the novel therapeutic candidate, "Antitubercular agent-44" (Agent-44).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for Agent-44 in in vivo studies?
A1: The optimal starting dose for in vivo studies depends on the in vitro minimum inhibitory concentration (MIC) and cytotoxicity data. A common practice is to start with a dose that is projected to achieve a plasma concentration several-fold higher than the in vitro MIC against Mycobacterium tuberculosis. It is crucial to conduct a dose-ranging study to determine the maximum tolerated dose (MTD) and the minimum effective dose (MED).
Q2: Which animal model is most appropriate for evaluating the in vivo efficacy of Agent-44?
A2: The choice of animal model is critical for translational relevance.[1][2][3][4]
-
Mice (e.g., C57BL/6, BALB/c): Most commonly used for initial efficacy screening due to their cost-effectiveness and well-characterized immune responses.[4][5] They are suitable for acute and chronic infection models.[6]
-
Guinea Pigs: Highly susceptible to M. tuberculosis and develop human-like caseous necrotic granulomas, making them valuable for studying pathology and vaccine efficacy.[1][2][4]
-
Rabbits: Develop cavitary lesions similar to human tuberculosis, which is particularly useful for studying drugs targeting this specific pathology.[2][4][5]
-
Non-Human Primates (NHPs): Offer the closest representation of human tuberculosis but are expensive and ethically complex to use.[2][3][7] They are typically reserved for late-stage preclinical evaluation.
Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for Agent-44?
A3: Understanding the PK/PD relationship is essential for optimizing the dosing regimen.[8][9][10][11][12][13][14][15] The most critical parameters for antitubercular agents are typically:
-
Cmax/MIC: The ratio of the maximum plasma concentration to the MIC. For some drugs, a high peak concentration is crucial for efficacy.[8][10]
-
AUC24/MIC: The ratio of the area under the concentration-time curve over 24 hours to the MIC. This parameter often correlates with the overall drug exposure and efficacy.[10][12]
-
%T > MIC: The percentage of time that the plasma concentration remains above the MIC during a dosing interval.
A thorough PK/PD analysis will help determine the optimal dosing frequency and magnitude to maximize efficacy while minimizing the risk of resistance development.[13]
Troubleshooting Guides
Problem 1: Agent-44 demonstrates high toxicity or adverse effects in animal models.
-
Question: What should I do if the initial doses of Agent-44 are causing significant weight loss, lethargy, or other signs of toxicity in the animals?
-
Answer:
-
Stop the study and perform a necropsy: Examine the animals for any gross pathological changes in organs, particularly the liver and kidneys, which are common sites of drug toxicity.[16][17][18][19]
-
Conduct a Maximum Tolerated Dose (MTD) study: This involves administering a range of doses to different groups of animals to identify the highest dose that does not cause unacceptable toxicity.
-
Re-evaluate the formulation: The vehicle used to dissolve or suspend Agent-44 could be contributing to the toxicity. Consider alternative, well-tolerated vehicles.
-
Consider alternative routes of administration: If oral administration is causing gastrointestinal issues, explore parenteral routes such as subcutaneous or intravenous injection.
-
Problem 2: Agent-44 is effective in vitro but shows poor efficacy in vivo.
-
Question: My in vivo results show minimal reduction in bacterial load (CFU) in the lungs and spleen, despite Agent-44 having a low MIC in vitro. What could be the issue?
-
Answer: This is a common challenge in drug development. Several factors could be at play:
-
Poor Pharmacokinetics: Agent-44 may have poor absorption, rapid metabolism, or rapid excretion, leading to sub-therapeutic concentrations at the site of infection.[11] A full pharmacokinetic profile is necessary to assess this.
-
High Protein Binding: If Agent-44 is highly bound to plasma proteins, the free (unbound) concentration available to act on the bacteria may be too low.
-
Ineffective Penetration into Granulomas: The drug may not be effectively penetrating the complex structure of tuberculous granulomas to reach the bacteria.
-
In vivo Drug Inactivation: The host's metabolic processes may be inactivating Agent-44.
-
Data Presentation
Table 1: Hypothetical Dose-Ranging Efficacy of Agent-44 in a Mouse Model
| Dosage (mg/kg) | Route of Administration | Mean Log10 CFU Reduction in Lungs (± SD) | Mean Log10 CFU Reduction in Spleen (± SD) | Observed Adverse Effects |
| 10 | Oral | 0.5 ± 0.2 | 0.3 ± 0.1 | None |
| 25 | Oral | 1.2 ± 0.4 | 0.9 ± 0.3 | None |
| 50 | Oral | 2.5 ± 0.6 | 2.1 ± 0.5 | Mild weight loss |
| 100 | Oral | 2.8 ± 0.7 | 2.4 ± 0.6 | Significant weight loss, lethargy |
Table 2: Hypothetical Pharmacokinetic Parameters of Agent-44 in Mice
| Parameter | Value |
| Cmax (µg/mL) | 15.2 |
| Tmax (hours) | 2 |
| AUC0-24 (µg·h/mL) | 120.5 |
| Half-life (hours) | 6.8 |
| Bioavailability (%) | 45 |
Experimental Protocols
Protocol 1: Mouse Model of Chronic Tuberculosis Infection
-
Infection: C57BL/6 mice are infected via the aerosol route with Mycobacterium tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.[1][20][21]
-
Establishment of Chronic Infection: The infection is allowed to establish for 4-6 weeks, at which point the bacterial load in the lungs and spleen becomes stable.
-
Treatment: Agent-44 is administered daily (or as determined by PK/PD studies) by oral gavage or another appropriate route for 4-8 weeks. A control group receives the vehicle alone.
-
Monitoring: Animals are monitored daily for signs of toxicity, and body weight is recorded weekly.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions are plated on 7H11 agar to enumerate the bacterial load (CFU).
Protocol 2: In Vivo Efficacy Assessment by CFU Enumeration
-
Organ Homogenization: Aseptically remove lungs and spleens and homogenize in sterile saline with a tissue homogenizer.
-
Serial Dilution: Prepare 10-fold serial dilutions of the organ homogenates in sterile saline.
-
Plating: Plate 100 µL of each dilution onto 7H11 agar plates supplemented with OADC.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Colony Counting: Count the number of colonies on plates with a countable number (30-300 colonies) and calculate the CFU per organ.
Visualizations
Caption: Workflow for in vivo efficacy testing of Agent-44.
Caption: Troubleshooting poor in vivo efficacy of Agent-44.
Caption: PK/PD relationship for antitubercular agents.
References
- 1. Animal models of M. tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 4. What Animal Models Teach Humans about Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of tuberculosis: Lesson learnt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing Preclinical Tuberculosis Research: An expert End-to-End TB Platform Within a Global Organization - Evotec [evotec.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmacokinetic/pharmacodynamic parameters and the choice of high-dosage rifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. The Pharmacokinetic and Pharmacodynamic Properties of Antitubercular Medications [ouci.dntb.gov.ua]
- 12. scispace.com [scispace.com]
- 13. Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. [Adverse effects of antitubercular drugs: epidemiology, mechanisms, and patient management] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. globaltb.njms.rutgers.edu [globaltb.njms.rutgers.edu]
- 19. Adverse Events During TB Treatment | Tuberculosis (TB) | CDC [cdc.gov]
- 20. scilit.com [scilit.com]
- 21. researchgate.net [researchgate.net]
"Antitubercular agent-44" degradation pathways and how to prevent them
Technical Support Center: Antitubercular Agent-44
Welcome to the technical support center for this compound (ATA-44). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and prevent the degradation of ATA-44 during their experiments. ATA-44 is a novel bicyclic nitroimidazole-based compound, and like many drugs in its class, its stability can be influenced by various environmental factors.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATA-44) and why is its stability a concern?
A1: this compound (ATA-44) is a potent, investigational nitroimidazole derivative designed to target both actively replicating and dormant Mycobacterium tuberculosis. As a prodrug, its efficacy relies on reductive activation by the bacterium. However, the nitro-group and its bicyclic structure make it susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis.[1][2][3] Degradation can lead to a loss of potency, inaccurate experimental results, and the formation of unknown impurities.
Q2: What are the primary degradation pathways for ATA-44?
A2: The primary degradation pathways for ATA-44 are:
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Hydrolysis: The molecule is susceptible to cleavage by water, particularly under alkaline (high pH) conditions.[1][4] This can lead to the opening of the bicyclic ring structure.
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Oxidation: The nitroimidazole ring can be sensitive to oxidative stress, leading to the formation of various oxidized byproducts.[5][6][7] This process can be catalyzed by trace metals or exposure to atmospheric oxygen.
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Photodegradation: Exposure to light, especially UV-A radiation, can induce photolytic cleavage of chemical bonds within the molecule, resulting in significant degradation.[4][8][9]
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Enzymatic Degradation: In biological matrices like plasma, ATA-44 can be rapidly metabolized by plasma proteins, particularly albumin.[10] This is a key consideration for in vitro and in vivo experiments.
Q3: My ATA-44 stock solution is showing reduced activity. What are the likely causes?
A3: A reduction in the activity of your ATA-44 stock solution is likely due to chemical degradation. The most common causes are:
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Improper Storage Temperature: Storing the solution at room temperature or higher can accelerate hydrolysis and oxidation.
-
Incorrect Solvent pH: If the compound is dissolved in an alkaline buffer (pH > 7.5), hydrolysis can occur rapidly.
-
Exposure to Light: Leaving the solution on a lab bench exposed to ambient or direct light can cause significant photodegradation.[1][8]
-
Repeated Freeze-Thaw Cycles: This can introduce moisture and stress the compound, potentially leading to degradation over time.
-
Long-Term Storage in Solution: ATA-44 is more stable when stored as a dry powder. Solutions, especially aqueous ones, should be prepared fresh.[11]
Q4: What are the recommended storage and handling conditions for ATA-44?
A4: To minimize degradation, please adhere to the following guidelines:
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Solid Compound: Store the lyophilized powder at -20°C or below in a desiccated, dark environment.
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous, aprotic solvent like DMSO. Aliquot into single-use volumes and store at -80°C. Use opaque or amber vials to protect from light.[1][5]
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Working Solutions: Prepare fresh aqueous working solutions for each experiment from the frozen stock. If a buffer is required, use one with a slightly acidic to neutral pH (pH 6.0-7.0). Avoid alkaline buffers.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with ATA-44.
Issue 1: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Degradation in Media | Prepare fresh dilutions of ATA-44 in your cell culture media immediately before adding to cells. Do not pre-incubate the compound in media for extended periods. |
| Binding to Plastics | Use low-protein-binding labware for preparing and storing ATA-44 solutions. |
| Photodegradation During Incubation | Protect your assay plates from light by covering them with aluminum foil during incubation. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Potential Cause | Troubleshooting Step |
| Hydrolysis | Analyze the pH of your mobile phase and sample diluent. Ensure it is not alkaline. Run a forced degradation study (see protocol below) to identify the retention times of known degradants. |
| Oxidation | Degas your mobile phase and consider adding an antioxidant like ascorbic acid (0.1%) to your sample diluent if compatible with your assay.[12] |
| Contaminated Solvent/Reagents | Use fresh, high-purity HPLC-grade solvents and reagents for all analyses. |
Troubleshooting Logic Diagram
This diagram provides a decision-making workflow for troubleshooting inconsistent experimental results with ATA-44.
Quantitative Data on ATA-44 Degradation
The following tables summarize the stability of ATA-44 under various stress conditions based on internal forced degradation studies.[13][14] The data represents the percentage of ATA-44 remaining after a specified time.
Table 1: Effect of pH on ATA-44 Stability in Aqueous Solution at 40°C
| Time (hours) | pH 2.0 (0.01 M HCl) | pH 7.0 (Phosphate Buffer) | pH 10.0 (0.01 M NaOH) |
| 0 | 100% | 100% | 100% |
| 6 | 99.1% | 98.5% | 85.2% |
| 12 | 98.5% | 97.2% | 72.1% |
| 24 | 97.3% | 95.0% | 55.6% |
Table 2: Effect of Temperature and Light on ATA-44 Stability (Solid State)
| Condition | 7 Days | 14 Days | 30 Days |
| 40°C / 75% RH | 99.5% | 98.9% | 97.1% |
| 60°C | 98.2% | 96.5% | 92.8% |
| Photostability (ICH Q1B Option 2) | 88.4% | - | - |
Table 3: Stability of ATA-44 in Human Plasma at 37°C [10]
| Time (hours) | % ATA-44 Remaining |
| 0 | 100% |
| 0.5 | 65.3% |
| 1.0 | 42.1% |
| 2.0 | 18.5% |
| 4.0 | 3.1% |
Experimental Protocols
Protocol 1: Forced Degradation Study of ATA-44
This protocol is designed to intentionally degrade ATA-44 to identify potential degradants and establish the specificity of an analytical method.[13][15][16]
Objective: To generate degradation products of ATA-44 under hydrolytic, oxidative, photolytic, and thermal stress.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of ATA-44 in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Place the solid ATA-44 powder in a 105°C oven for 48 hours. Dissolve the stressed powder in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the solid ATA-44 powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).
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Analysis: Analyze all samples, along with an unstressed control, by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).
Experimental Workflow Diagram
ATA-44 Degradation Pathways Diagram
This diagram illustrates the main chemical degradation pathways for ATA-44.
References
- 1. biofargo.com [biofargo.com]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. moravek.com [moravek.com]
- 6. Pretomanid Monograph for Professionals - Drugs.com [drugs.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. PYRAZINAMIDE-INDUCED PHOTOTOXICITY: A CASE REPORT AND REVIEW OF LITERATURE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Mechanism of Delamanid, a New Anti-Tuberculosis Drug, in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. ftloscience.com [ftloscience.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 15. ijrpp.com [ijrpp.com]
- 16. asianjpr.com [asianjpr.com]
Improving the bioavailability of "Antitubercular agent-44"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of Antitubercular agent-44, with a focus on improving its oral bioavailability.
Introduction to this compound
This compound is a novel synthetic compound demonstrating potent bactericidal activity against Mycobacterium tuberculosis. It is classified as a Biopharmaceutics Classification System (BCS) Class II agent, characterized by high membrane permeability but low aqueous solubility. This low solubility is the primary barrier to achieving adequate oral bioavailability, making formulation development a critical step in its preclinical and clinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound?
A1: The primary challenge is its poor aqueous solubility, which limits its dissolution rate in the gastrointestinal tract and, consequently, its absorption and bioavailability. Additionally, formulation strategies must consider potential stability issues, as some methods to enhance solubility can lead to chemical or physical instability over time.
Q2: Which formulation strategies are most promising for a BCS Class II compound like this compound?
A2: Several strategies are effective for BCS Class II drugs.[1] These include:
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Particle size reduction: Techniques like micronization and nanosizing increase the surface area of the drug, enhancing the dissolution rate.[2][3]
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Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve wettability and dissolution.[4][5]
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Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[2][6]
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Complexation: Using cyclodextrins to form inclusion complexes can increase the drug's solubility.[1][6]
Q3: What are the key in vitro tests to evaluate the performance of different formulations?
A3: The most critical in vitro test is dissolution testing, which measures the rate and extent of drug release from the formulation.[7][8] It is recommended to use biorelevant media (e.g., Simulated Gastric Fluid, Fasted State Simulated Intestinal Fluid) to better predict in vivo performance.[7] Solubility studies in various media are also essential during pre-formulation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Low In Vitro Dissolution Rate
Problem: "My formulation of this compound shows a very slow and incomplete dissolution profile in standard buffer systems."
Possible Causes & Solutions:
-
Poor Wettability: The hydrophobic nature of the drug may prevent efficient contact with the dissolution medium.
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Solution 1: Add Surfactants. Incorporate a small amount of a pharmaceutically acceptable surfactant (e.g., sodium lauryl sulfate, Tween 80) into the dissolution medium to improve wetting.[8]
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Solution 2: Solid Dispersion. Formulate the drug as a solid dispersion with a hydrophilic carrier like PVP or HPMC. This enhances wettability and dissolution.[3][4]
-
-
Large Particle Size: A large particle size reduces the surface area available for dissolution.
-
Solution: Particle Size Reduction. Employ micronization or nanosizing techniques to decrease the particle size and increase the surface area-to-volume ratio.
-
-
Inadequate Sink Conditions: The concentration of the drug in the dissolution medium may be approaching its saturation solubility, slowing down further dissolution.
High Variability in In Vivo Pharmacokinetic (PK) Studies
Problem: "I'm observing significant animal-to-animal variability in the plasma concentrations of this compound after oral administration."
Possible Causes & Solutions:
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Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment (e.g., pH, motility, presence of bile salts), affecting the dissolution and absorption of a poorly soluble drug.
-
Solution: Standardize Feeding Conditions. Conduct PK studies in either fasted or fed states consistently across all animals and study groups. Document the feeding protocol in detail.
-
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Formulation Instability/Precipitation: The formulation may not be robust, leading to drug precipitation in the GI tract upon dilution with intestinal fluids.
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Solution 1: Use Precipitation Inhibitors. Incorporate polymers like HPMC or PVP in your formulation. These can act as precipitation inhibitors, maintaining a supersaturated state of the drug for longer, allowing for greater absorption.
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Solution 2: Evaluate Lipid-Based Formulations. Self-emulsifying drug delivery systems (SEDDS) can form fine emulsions in the gut, which are less prone to precipitation and can enhance lymphatic uptake.[6][10]
-
-
Inconsistent Dosing: Inaccurate oral gavage technique can lead to variability in the administered dose.
-
Solution: Refine Dosing Technique. Ensure all personnel are properly trained in oral gavage. For suspension formulations, ensure they are thoroughly mixed before each administration to prevent settling.
-
Formulation Stability Issues
Problem: "My amorphous solid dispersion of this compound is recrystallizing over time, as confirmed by XRPD."
Possible Causes & Solutions:
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Hygroscopicity: Amorphous forms are often hygroscopic. Absorption of moisture can lower the glass transition temperature (Tg) and promote recrystallization.
-
Solution 1: Optimize Polymer Selection. Choose a polymer with a high Tg and good miscibility with the drug to create a stable amorphous system.
-
Solution 2: Control Storage Conditions. Store the formulation in a desiccated, low-humidity environment. Consider incorporating a desiccant into the packaging.[11]
-
-
Drug-Polymer Immiscibility: If the drug and polymer are not fully miscible, phase separation and subsequent crystallization of the drug can occur.
-
Solution: Conduct Miscibility Studies. Use techniques like Differential Scanning Calorimetry (DSC) to assess drug-polymer miscibility before selecting a carrier for your solid dispersion.
-
Data Presentation
Table 1: Comparative In Vitro Dissolution of this compound Formulations
| Formulation Type | % Drug Dissolved at 30 min (pH 6.8) | % Drug Dissolved at 60 min (pH 6.8) |
| Unprocessed Drug Powder | 5% | 12% |
| Micronized Drug | 35% | 55% |
| Solid Dispersion (1:5 Drug:PVP K30) | 75% | 92% |
| SEDDS Formulation | 88% | 98% |
Table 2: Comparative Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 4.0 | 1,200 ± 250 | 100% (Reference) |
| Micronized Suspension | 320 ± 60 | 2.5 | 2,800 ± 400 | 233% |
| Solid Dispersion | 750 ± 110 | 1.5 | 6,500 ± 850 | 542% |
| SEDDS Formulation | 980 ± 150 | 1.0 | 8,900 ± 1,100 | 742% |
Experimental Protocols
Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 500 mg of PVP K30 (or another suitable polymer) in 20 mL of a suitable solvent (e.g., methanol, acetone) with stirring until a clear solution is obtained.
-
Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
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Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion using techniques such as DSC and XRPD to confirm the amorphous state of the drug.
Protocol: In Vitro Dissolution Testing (USP Apparatus 2)
-
Media Preparation: Prepare 900 mL of dissolution medium (e.g., pH 6.8 phosphate buffer with 0.5% Tween 80) and equilibrate it to 37 ± 0.5°C.
-
Apparatus Setup: Set up a USP Apparatus 2 (paddle apparatus) with the paddle speed set to 75 RPM.
-
Sample Introduction: Place a capsule containing the formulation (or an equivalent amount of powder) into each dissolution vessel.
-
Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point.
Protocol: In Vivo Pharmacokinetic Study in Rats
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Animal Acclimatization: Acclimatize male Sprague-Dawley rats (250-300g) for at least one week before the study.
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Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
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Formulation Preparation: Prepare the test formulations (e.g., aqueous suspension, solid dispersion) at the desired concentration. Ensure suspensions are homogenized before dosing.
-
Dosing: Administer the formulation to the rats via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site into heparinized tubes at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
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Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Visualizations
Caption: Workflow for developing and selecting a lead formulation.
Caption: Decision tree for troubleshooting low in vivo exposure.
Caption: Hypothetical uptake pathway for a lipid-based formulation.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. tandfonline.com [tandfonline.com]
- 4. bepls.com [bepls.com]
- 5. rjpdft.com [rjpdft.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
"Antitubercular agent-44" off-target effects and how to minimize them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of the novel investigational compound, Antitubercular Agent-44. As with any new chemical entity, a thorough evaluation of off-target activities is crucial for a comprehensive safety and efficacy profile.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects to consider for a new drug candidate like this compound?
A1: During early drug development, it is critical to assess a compound's potential for unintended interactions with biological targets other than the intended one. For many small molecule drugs, common off-target effects include cardiotoxicity, hepatotoxicity, and interactions with metabolic enzymes like the Cytochrome P450 (CYP450) family.[1][2][3] Proactive screening for these liabilities can prevent costly failures in later stages of drug development.[2][4]
Q2: How can I proactively minimize off-target effects during my experiments?
A2: Minimizing off-target effects is a key aspect of drug development.[1] Strategies include rational drug design, where computational tools are used to optimize molecular structures for higher target specificity.[1] Additionally, performing high-throughput screening and detailed in vitro and in vivo assays can help identify and eliminate compounds with significant off-target activities early in the development process.[1] For experimental work, using the lowest effective concentration of this compound and carefully selecting cell lines or model systems that are most relevant to the research question can also help reduce the impact of off-target effects.
Q3: What initial steps should I take if I observe unexpected cellular toxicity in my experiments with this compound?
A3: If you observe unexpected toxicity, the first step is to perform a dose-response experiment to determine the concentration at which the toxic effects occur. It is also important to include appropriate positive and negative controls in your assays. Consider a tiered screening approach, starting with general cytotoxicity assays and then moving to more specific mechanistic toxicity assays to identify the underlying cause.[2][5]
Troubleshooting Guides
Cardiotoxicity Assessment
A primary concern for new chemical entities is the potential for cardiotoxicity, often mediated through the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[6][7][8][9] Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[8][9][10][11]
Issue: How do I assess the potential for this compound to cause cardiotoxicity?
Solution: A tiered approach is recommended, starting with in vitro assays.
-
hERG Channel Inhibition Assay: This is a critical first step to evaluate the direct effect of the compound on the hERG channel.[6][9] The patch-clamp technique is the gold standard for studying ion channels, providing detailed information on their function and pharmacology.[6] For higher throughput, fluorescent-based assays like the thallium flux assay can be used for initial screening.[6][10][12]
-
Cardiomyocyte-based Assays: Utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess the compound's effect on a more physiologically relevant system.[4][7] These assays can measure changes in beat rate, contractility, and action potential duration.[4]
-
Comprehensive in vitro Proarrhythmia Assay (CiPA): This newer initiative combines data from multiple ion channel assays with in silico modeling to provide a more comprehensive risk assessment of proarrhythmic potential.[6]
This protocol is a simplified representation of a high-throughput method to screen for hERG channel inhibition.
Data Interpretation:
| Parameter | Description | Implication of a Positive Result |
| IC50 Value | The concentration of this compound that causes 50% inhibition of the hERG channel current. | A low IC50 value indicates a higher potential for cardiotoxicity. |
Hepatotoxicity Assessment
Drug-induced liver injury (DILI) is a major reason for drug withdrawal from the market.[2] Therefore, early assessment of hepatotoxicity is crucial.
Issue: My experiments with this compound in liver cell lines (e.g., HepG2) show decreased cell viability. What could be the cause and how do I investigate it further?
Solution: Decreased viability in liver cell lines can be due to several mechanisms. A systematic approach is needed to pinpoint the cause.
-
Confirm Cytotoxicity: Use multiple cell viability assays (e.g., MTS, CellTiter-Glo) to confirm the cytotoxic effect.
-
Use Primary Hepatocytes: Whenever possible, use primary human hepatocytes as they are considered the gold standard for in vitro hepatotoxicity testing, providing a more physiologically relevant model than immortalized cell lines.[13][14]
-
Investigate Mechanisms of Toxicity:
-
Mitochondrial Toxicity: Perform assays to measure mitochondrial membrane potential or cellular respiration. The glucose/galactose assay can differentiate between general cytotoxicity and mitochondrial impairment.[5][15]
-
Reactive Oxygen Species (ROS) Production: Use fluorescent probes to measure the generation of ROS.
-
Apoptosis/Necrosis: Utilize assays that detect markers of programmed cell death (e.g., caspase activity) or membrane integrity.
-
Data Interpretation:
| Assay | Parameter Measured | Implication of a Positive Result |
| Mitochondrial Toxicity | Decreased mitochondrial membrane potential, impaired cellular respiration. | Suggests this compound interferes with mitochondrial function.[15] |
| ROS Production | Increased levels of reactive oxygen species. | Indicates induction of oxidative stress.[5] |
| Apoptosis | Increased caspase activity. | Suggests the compound induces programmed cell death.[5] |
Cytochrome P450 (CYP450) Inhibition
CYP450 enzymes are crucial for the metabolism of most drugs.[16][17] Inhibition of these enzymes by this compound could lead to drug-drug interactions, potentially increasing the toxicity of co-administered medications.[16][18]
Issue: How do I determine if this compound inhibits major CYP450 isoforms?
Solution: An in vitro CYP450 inhibition assay using human liver microsomes is the standard method.[16][18] This assay measures the ability of your compound to inhibit the activity of specific CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) using probe substrates.[18][19]
Data Interpretation:
| CYP Isoform | Probe Substrate (Example) | Implication of a Low IC50 Value |
| CYP1A2 | Phenacetin | Potential for interaction with drugs metabolized by CYP1A2 (e.g., caffeine, theophylline).[19] |
| CYP2C9 | Diclofenac | Potential for interaction with drugs metabolized by CYP2C9 (e.g., warfarin, ibuprofen).[19] |
| CYP2C19 | S-mephenytoin | Potential for interaction with drugs metabolized by CYP2C19 (e.g., omeprazole, clopidogrel).[19] |
| CYP2D6 | Dextromethorphan | Potential for interaction with drugs metabolized by CYP2D6 (e.g., codeine, fluoxetine).[19] |
| CYP3A4 | Midazolam, Testosterone | Potential for interaction with a wide range of drugs metabolized by CYP3A4.[19] |
By following these guidelines and protocols, researchers can systematically evaluate the potential off-target effects of this compound, leading to a more comprehensive understanding of its safety profile.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. bioivt.com [bioivt.com]
- 3. In Vitro Cardiotoxicity Screening Approaches [ntp.niehs.nih.gov]
- 4. High throughput cardiotoxicity assays using stem cell-derived cardiomyocytes [moleculardevices.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. hERG Assay | PPTX [slideshare.net]
- 13. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. evotec.com [evotec.com]
- 17. criver.com [criver.com]
- 18. enamine.net [enamine.net]
- 19. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Antitubercular Agent-44 (Bedaquiline Analogue)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and scale-up of "Antitubercular agent-44," a representative diarylquinoline compound structurally related to Bedaquiline.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of diarylquinoline antitubercular agents like Bedaquiline?
A1: The key challenges in the synthesis of Bedaquiline and its analogues lie in a few critical steps. The formation of the triaryl-substituted carbon backbone often involves a nucleophilic addition that can suffer from low conversion rates.[1] Additionally, the creation of two adjacent stereocenters with the correct relative and absolute configuration is a significant hurdle.[2][3] The initial synthesis reported by Johnson & Johnson involved a non-stereoselective lithiation reaction, which resulted in a mixture of diastereomers that required separation.[3] Subsequent purification to isolate the desired single enantiomer can also be challenging and may involve chiral resolution agents or chromatography.[3][4][5]
Q2: My lithiation-addition reaction to form the core structure shows low yield and poor diastereoselectivity. What are the common causes?
A2: Low yields and poor diastereoselectivity are common issues in this key step.[1][3] Several factors can contribute to this:
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Base Selection: The choice of lithium amide base is crucial. While LDA (Lithium diisopropylamide) has been used, it often results in poor diastereoselectivity (around 50:50).[3][4] The use of chiral bases, such as bis(1-phenylethyl)amine, has been shown to significantly improve the diastereomeric ratio.[3][4]
-
Temperature Control: Lithiation reactions are typically performed at very low temperatures (e.g., -78°C) to prevent side reactions and decomposition of the organolithium intermediates.[3][4] Inconsistent temperature control during scale-up can lead to a decrease in both yield and selectivity.
-
Reagent Addition: The rate of addition of n-butyllithium and the electrophile can impact the outcome of the reaction. Slow and controlled addition is generally recommended.
-
Additives: The presence of additives like lithium bromide (LiBr) has been reported to improve both the yield and diastereoselectivity of the reaction.[6]
Q3: I am having difficulty with the purification of the final basic compound. What are the recommended methods?
A3: The purification of basic pharmaceutical compounds can be challenging.[7] Common techniques include:
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Crystallization: This is a preferred method for large-scale purification. For Bedaquiline, a fumarate salt is prepared to facilitate crystallization and improve the handling of the final product.[8] Recrystallization from solvents like toluene and ethanol has also been used to separate diastereomers.[6]
-
Column Chromatography: For laboratory scale, silica gel chromatography is often used. However, for basic compounds, tailing can be an issue. Using a modified mobile phase with a small amount of a basic modifier (e.g., triethylamine) or using specialized stationary phases like amino-functionalized silica can improve separation.[7]
-
Supercritical Fluid Chromatography (SFC): Chiral SFC is a powerful technique for separating enantiomers and is considered a greener and faster alternative to traditional HPLC.[4][5]
Q4: What are the main sources of impurities in the synthesis, and how can they be controlled?
A4: Impurities can arise from several sources in a multi-step synthesis:[9]
-
Side Reactions: Incomplete reactions or side reactions can lead to by-products that are structurally similar to the desired product, making them difficult to remove.
-
Excess Reagents and Starting Materials: Unreacted starting materials and excess reagents can carry through to the final product if not properly removed during work-up.
-
Degradation Products: The product may degrade under certain reaction or work-up conditions.
To control impurities, it is important to optimize each reaction step, carefully monitor reaction progress using techniques like TLC or HPLC, and design effective work-up and purification procedures.[9]
Troubleshooting Guides
Guide 1: Low Yield in the Lithiation-Addition Step
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials | Incomplete deprotonation. | - Ensure the use of freshly titrated n-butyllithium. - Verify the dryness of the solvent (e.g., THF) and the reaction setup. - Consider using a different lithium amide base that may offer better solubility or reactivity.[3][4] |
| Decomposition of the organolithium intermediate. | - Maintain strict temperature control at -78°C throughout the reaction. - Minimize the time between the formation of the organolithium and the addition of the electrophile. | |
| Side reactions of the electrophile. | - Add the electrophile slowly to the reaction mixture to avoid localized high concentrations. | |
| Formation of significant by-products | Competing side reactions. | - Analyze the by-products to understand the side reactions occurring. - Consider the use of additives like LiBr which have been shown to improve selectivity.[6] |
Guide 2: Poor Diastereoselectivity
| Symptom | Possible Cause | Troubleshooting Steps |
| Diastereomeric ratio close to 1:1 | Lack of stereocontrol in the reaction. | - Replace LDA with a chiral lithium amide base. For example, (+)-bis[(R)-1-phenylethyl] lithium amide has been shown to give a 90:10 diastereomeric ratio.[3][4] - Optimize the reaction solvent and temperature, as these can influence the transition state of the reaction. |
| Epimerization during work-up or purification. | - Use mild acidic or basic conditions during the work-up. - Analyze the diastereomeric ratio of the crude product before purification to determine if epimerization is occurring during this stage. |
Experimental Protocols
Representative Lithiation-Addition Protocol (Lab Scale)
This protocol is a generalized representation based on literature for similar reactions.
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with diisopropylamine (1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78°C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise while maintaining the temperature below -70°C. The mixture is stirred for 30 minutes at this temperature.
-
Deprotonation: A solution of the quinoline starting material (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78°C. The resulting mixture is stirred for 1 hour.
-
Addition of Electrophile: A solution of the naphthyl ketone electrophile (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at -78°C. The reaction is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to separate the diastereomers.
Visualizations
Caption: Experimental workflow for the synthesis of the diarylquinoline core structure.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis and Absolute Configuration Assignment of a New Type of Bedaquiline Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Synthesis and Isolation of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Bedaquiline fumarate synthesis - chemicalbook [chemicalbook.com]
- 9. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
"Antitubercular agent-44" inconsistent results in MIC assays
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing inconsistent Minimum Inhibitory Concentration (MIC) results for the novel drug candidate, "Antitubercular agent-44."
Frequently Asked Questions (FAQs)
Q1: Why are the MIC values for this compound varying significantly between experiments?
Inconsistent MIC results for novel compounds are often not due to biological resistance but can be traced to the physicochemical properties of the agent and its interaction with the assay components. The most common causes include poor aqueous solubility leading to compound precipitation, adsorption of the agent to lab plastics, and variations in experimental conditions such as media composition or inoculum density.
Q2: My compound, this compound, is highly hydrophobic. Could this be the primary cause of the inconsistent results?
Yes, hydrophobicity is a very likely cause. Hydrophobic compounds often exhibit poor solubility in standard aqueous mycobacterial culture media, leading to several problems.[1][2] The compound may precipitate out of solution when diluted, effectively lowering its concentration in the assay. It can also form aggregates that result in heterogeneous drug exposure for the bacteria. Early-stage drug solubility testing is crucial to identify and mitigate these issues.[3][4]
Q3: What is the first and most critical parameter I should re-evaluate in my experimental setup?
The first step is to visually inspect your assay plates for any signs of compound precipitation, both before and after incubation. Prepare a serial dilution of this compound in your assay medium without bacteria and check for turbidity or visible particles using a plate reader or by eye. This simple check can quickly confirm if poor solubility is a contributing factor.
Q4: Can the type of microplate I use affect my MIC results?
Absolutely. Hydrophobic compounds can adsorb to the plastic surfaces of standard polystyrene microplates.[5][6] This process removes the compound from the medium, lowering the effective concentration and leading to erroneously high or variable MIC values.[7] Consider using low-binding plates or pre-treating plates to minimize this effect.
Troubleshooting Guide for Inconsistent MICs
This guide provides a systematic approach to identifying and resolving common issues encountered during the MIC testing of this compound.
Logical Workflow for Troubleshooting
The following diagram outlines a step-by-step process to diagnose the source of MIC variability.
Caption: A flowchart for systematically troubleshooting inconsistent MIC results.
Issue 1: Poor Compound Solubility and Aggregation
Problem: this compound precipitates when diluted into the aqueous assay medium, leading to an unknown and variable effective concentration.
Recommended Action: Systematically evaluate different co-solvents and the concentration of surfactants like Tween-80 in your media to improve solubility.
Experimental Protocol: Solubility Optimization
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Solvent Evaluation: Create intermediate dilutions of the stock in various co-solvents (e.g., DMSO, ethanol, PEG-400) before the final dilution into the assay medium (e.g., Middlebrook 7H9).
-
Surfactant Titration: Prepare batches of 7H9 medium containing varying concentrations of Tween-80 (e.g., 0.05%, 0.1%, 0.2%).
-
Nephelometry/Absorbance Reading: Dispense the compound dilutions into a 96-well plate. Measure light scattering (nephelometry) or absorbance at 600 nm immediately after preparation and after 24 hours at 37°C to detect precipitation.[4]
-
MIC Re-evaluation: Perform the MIC assay using the solvent and media conditions that showed the best solubility.
The workflow for this process is outlined below.
Caption: Experimental workflow for optimizing the solubility of Agent-44.
Data Presentation: Hypothetical Solubility Results
Table 1: Effect of Co-Solvents and Tween-80 on the Apparent MIC (μg/mL) of this compound
| Co-Solvent (Final Conc.) | 7H9 + 0.05% Tween-80 | 7H9 + 0.1% Tween-80 | 7H9 + 0.2% Tween-80 |
|---|---|---|---|
| 1% DMSO | 8 (P) | 4 | 2 |
| 1% Ethanol | 16 (P) | 8 (P) | 4 |
| 1% PEG-400 | 4 | 2 | 2 |
(P) indicates visible precipitation was observed in the wells.
Issue 2: Adsorption of Compound to Labware
Problem: this compound, due to its hydrophobicity, binds to the surfaces of pipette tips and microplates, reducing the actual concentration exposed to the bacteria and causing inconsistent MICs.[5][8]
Recommended Action: Quantify the extent of compound loss and compare results obtained using standard polystyrene plates versus low-binding plates.
Experimental Protocol: Assessing Compound Adsorption
-
Plate Setup: Use both standard polystyrene and low-binding (e.g., polyethylene glycol-coated) 96-well plates.[6]
-
Compound Addition: Prepare a solution of this compound in the optimized assay medium at a concentration equivalent to the expected MIC (e.g., 4 μg/mL).
-
Incubation: Add the solution to wells of both plate types. As a control, also add the solution to glass vials (which typically have lower non-specific binding). Incubate the plates under standard MIC conditions (37°C for 7 days).
-
Quantification: After incubation, carefully transfer the supernatant from each well to a new plate. Quantify the concentration of this compound remaining in the supernatant using a suitable method (e.g., HPLC-UV, LC-MS).
-
Comparison: Calculate the percentage of compound lost in each plate type compared to the glass vial control. If significant loss (>20%) is observed in standard plates, switching to low-binding plates is recommended for all future assays.
Data Presentation: Hypothetical Adsorption Data
Table 2: Percentage Loss of this compound after 7-Day Incubation
| Labware Type | Initial Concentration (μg/mL) | Final Concentration (μg/mL) | Compound Loss (%) |
|---|---|---|---|
| Glass Vial (Control) | 4.0 | 3.9 | 2.5% |
| Standard Polystyrene Plate | 4.0 | 2.5 | 37.5% |
| Low-Binding Plate | 4.0 | 3.7 | 7.5% |
Issue 3: Variability in Assay Conditions
Problem: Minor variations in the preparation of the Mycobacterium tuberculosis inoculum or media components can lead to inconsistent MICs. For example, a large inoculum can lead to false resistance.[9]
Recommended Action: Implement a strict, standardized protocol for inoculum preparation.
Experimental Protocol: Standardized Inoculum Preparation
-
Culture Growth: Grow M. tuberculosis H37Rv in 7H9 medium supplemented with 0.2% glycerol, 10% OADC, and 0.05% Tween-80 to mid-log phase (OD600 of 0.4-0.6).
-
Cell Clump Disruption: Pellet the cells by centrifugation (2000 x g for 10 min). Resuspend the pellet in 5 mL of fresh medium and pass the suspension through a 27-gauge needle 5-10 times to break up clumps.
-
Settling: Allow the suspension to sit undisturbed for 15 minutes to allow any remaining large clumps to settle.
-
Inoculum Adjustment: Carefully transfer the upper portion of the supernatant to a new tube. Adjust the OD600 to 0.1 with fresh medium. This corresponds to approximately 1 x 10^7 CFU/mL.
-
Final Dilution: Dilute this adjusted culture 1:20 in the final assay medium to achieve a target inoculum of 5 x 10^5 CFU/mL for the MIC assay.
-
Verification: Plate a serial dilution of the final inoculum on 7H10 agar plates to retrospectively confirm the CFU/mL used in the assay. Consistent inoculum size is key for reproducible MICs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. biolinscientific.com [biolinscientific.com]
- 9. Conditions that may affect the results of susceptibility testing of Mycobacterium tuberculosis to pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing CNS Penetration of Antitubercular Agent-44
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on modifying "Antitubercular agent-44" to improve its penetration into the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is CNS penetration a concern?
This compound is a novel heterocyclic compound with the molecular formula C16H13F3N4O6S2 and a molecular weight of 478.4 g/mol .[1] Its potential efficacy against tuberculosis, including strains that may affect the CNS (e.g., tuberculous meningitis), necessitates sufficient penetration across the blood-brain barrier (BBB) to reach therapeutic concentrations in the brain. The BBB is a highly selective barrier that restricts the passage of most small molecules from the bloodstream into the CNS.[2][3] Therefore, overcoming this barrier is a critical step in the development of this agent for neurological applications.
Q2: What are the key physicochemical properties of a drug that influence its ability to cross the blood-brain barrier?
Several physicochemical properties are critical for predicting and optimizing BBB penetration. These include:
-
Lipophilicity (logP): A measure of a compound's solubility in lipids versus water. An optimal logP range for CNS penetration is generally considered to be between 1.5 and 2.5.[4]
-
Molecular Weight (MW): Smaller molecules (ideally under 400-500 Da) tend to cross the BBB more readily.[4][5]
-
Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms in a molecule. A lower TPSA (typically < 90 Ų) is associated with better BBB permeability.[6]
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A lower number of hydrogen bonds (HBD < 5, HBA < 10) is generally favorable for crossing the BBB.[4]
-
Ionization State (pKa): The charge of a molecule at physiological pH can significantly impact its ability to cross the lipid-rich BBB. Neutral molecules generally permeate more easily.
Q3: What are the primary strategies for modifying this compound to improve its CNS penetration?
There are several medicinal chemistry and drug delivery strategies that can be employed:[2][7][8]
-
Structural Modification:
-
Increase Lipophilicity: Introducing lipophilic groups (e.g., alkyl, aryl) or masking polar functional groups.
-
Reduce Polar Surface Area: Replacing polar groups with non-polar isosteres.
-
Decrease Hydrogen Bonding Capacity: Modifying functional groups to reduce the number of hydrogen bond donors and acceptors.
-
Prodrug Approach: Attaching a lipophilic moiety to the parent drug, which is cleaved in the CNS to release the active agent.[9]
-
-
Nanotechnology-Based Delivery Systems:
-
Liposomes: Encapsulating the drug in lipid vesicles to facilitate transport across the BBB.
-
Nanoparticles: Using polymeric nanoparticles to carry the drug across the BBB, potentially enhanced with targeting ligands.[10]
-
-
Biological Approaches:
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Ratio of this compound in preclinical models.
Possible Cause 1: Suboptimal Physicochemical Properties.
-
Troubleshooting Steps:
-
In Silico Analysis: Calculate the physicochemical properties of this compound (see Table 1 for hypothetical calculated values).
-
Structural Modification: Based on the analysis, systematically modify the structure to optimize properties for better CNS penetration. For example, if the TPSA is high, consider replacing a polar group with a less polar isostere.
-
Synthesize Analogs: Create a small library of analogs with varied lipophilicity and polarity.
-
| Property | Hypothetical Value for this compound | Target Range for CNS Penetration |
| Molecular Weight ( g/mol ) | 478.4[1] | < 400-500[4][5] |
| cLogP | 1.8 | 1.5 - 2.5[4] |
| TPSA (Ų) | 110 | < 90[6] |
| Hydrogen Bond Donors | 1 | < 5[4] |
| Hydrogen Bond Acceptors | 9 | < 10[4] |
Table 1: Hypothetical Physicochemical Properties of this compound and Target Ranges for CNS Penetration.
Possible Cause 2: Active Efflux by Transporters at the BBB.
-
Troubleshooting Steps:
-
In Vitro Efflux Assay: Perform a bidirectional permeability assay using a cell line that overexpresses efflux transporters like P-glycoprotein (P-gp), such as MDR1-MDCKII cells.[11] An efflux ratio greater than 2 suggests the compound is a substrate for P-gp.
-
Co-administration with an Efflux Inhibitor: In preclinical in vivo studies, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar) to see if the brain-to-plasma ratio increases.
-
Structural Modification to Evade Efflux: Modify the structure to reduce its recognition by efflux transporters. This can sometimes be achieved by altering hydrogen bonding patterns or overall molecular shape.
-
Issue 2: Inconsistent results in in vitro BBB permeability assays.
Possible Cause 1: Issues with the in vitro model.
-
Troubleshooting Steps:
-
Model Validation: Ensure the integrity of your in vitro BBB model (e.g., cell monolayer) by measuring the transendothelial electrical resistance (TEER) and the permeability of a known low-permeability marker (e.g., Lucifer yellow or fluorescein).[12][13]
-
Cell Line Selection: Different cell lines (e.g., bEnd.3, hCMEC/D3, Caco-2) have different characteristics.[14] Choose a cell line that is most appropriate for your experimental question and be consistent.
-
Experimental Conditions: Standardize all experimental parameters, including cell passage number, seeding density, incubation time, and buffer composition.
-
Possible Cause 2: Compound-related issues.
-
Troubleshooting Steps:
-
Solubility: Ensure the compound is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate permeability measurements.
-
Metabolism: Check for metabolic instability of the compound in the chosen cell line.
-
Non-specific Binding: Assess the extent of non-specific binding of the compound to the assay plates or cell monolayer.
-
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability Screening
This assay provides a high-throughput method to predict passive diffusion across the BBB.[6]
-
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Brain lipid solution (e.g., porcine brain lipid in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
Plate reader (UV-Vis or LC-MS/MS for quantification)
-
-
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Coat Filter Plate: Add 5 µL of the brain lipid solution to each well of the filter plate and allow the solvent to evaporate.
-
Prepare Donor Solutions: Dissolve test and control compounds in PBS to the desired concentration.
-
Add Donor Solutions: Add 150 µL of the donor solutions to the coated filter plate.
-
Assemble Sandwich: Place the filter plate on top of the acceptor plate, creating a "sandwich".
-
Incubate: Incubate the plate sandwich at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.
-
Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.
-
Calculate Permeability (Pe): Use the following equation to calculate the effective permeability: Pe = - (V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_D_initial]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_D_initial] is the initial concentration in the donor well.
-
Protocol 2: In Vivo Brain-to-Plasma Ratio Determination in Rodents
This protocol determines the extent of brain penetration at a specific time point.[15]
-
Materials:
-
Rodents (e.g., mice or rats)
-
Test compound formulation for administration (e.g., intravenous, oral)
-
Anesthesia
-
Blood collection supplies (e.g., heparinized tubes)
-
Surgical tools for brain extraction
-
Homogenizer
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
-
-
Methodology:
-
Dosing: Administer the test compound to the animals via the desired route.
-
Blood Collection: At a predetermined time point (e.g., 1, 2, 4 hours post-dose), anesthetize the animal and collect a blood sample via cardiac puncture into a heparinized tube.
-
Plasma Preparation: Centrifuge the blood sample to separate the plasma.
-
Brain Extraction: Immediately following blood collection, perfuse the animal with saline to remove blood from the brain vasculature. Excise the brain.
-
Brain Homogenization: Weigh the brain and homogenize it in a suitable buffer.
-
Sample Analysis: Quantify the concentration of the test compound in both the plasma and the brain homogenate using a validated analytical method.
-
Calculate Brain-to-Plasma Ratio (Kp): Kp = C_brain / C_plasma where C_brain is the concentration of the drug in the brain (ng/g) and C_plasma is the concentration of the drug in the plasma (ng/mL).
-
Visualizations
Caption: Experimental workflow for optimizing CNS penetration.
Caption: Strategies for enhancing CNS penetration.
References
- 1. This compound | C16H13F3N4O6S2 | CID 170453144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry based approaches and nanotechnology-based systems to improve CNS drug targeting and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medindia.net [medindia.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 14. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Efficacy of Novel Antitubercular Agents: A Comparative Analysis of "Antitubercular agent-44" and Isoniazid Against MDR-TB Strains
A definitive comparison between "Antitubercular agent-44" and the frontline antibiotic isoniazid in the context of multidrug-resistant tuberculosis (MDR-TB) remains elusive due to the current lack of publicly available data on "this compound." While extensive research has characterized the efficacy and mechanisms of isoniazid and its limitations against resistant strains, "this compound" is a compound for which biological activity and experimental data are not yet detailed in the public domain.
This guide, intended for researchers, scientists, and drug development professionals, will proceed by first establishing a comprehensive baseline of isoniazid's performance against MDR-TB, including its mechanism of action and resistance pathways. Subsequently, it will highlight the critical knowledge gaps concerning "this compound" and outline the necessary experimental data required to conduct a thorough comparative analysis.
Isoniazid: The Established Frontline Agent and its Challenges with MDR-TB
Isoniazid (INH) has been a cornerstone of tuberculosis treatment for decades. Its primary mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][2] INH is a prodrug, meaning it requires activation by the mycobacterial enzyme catalase-peroxidase, encoded by the katG gene.[1][3][4][5] Once activated, the resulting isonicotinic acyl radical forms an adduct with NAD, which then inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthesis pathway.[1][3]
Mechanisms of Isoniazid Resistance in MDR-TB
The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB), defined by resistance to at least isoniazid and rifampicin, poses a significant global health threat.[3] Resistance to isoniazid primarily arises from mutations in genes involved in its activation and target pathway. The most common mutations are found in:
-
katG : Mutations in this gene, particularly the S315T substitution, are the most frequent cause of high-level isoniazid resistance. These mutations prevent the activation of the prodrug.[3][6][7]
-
inhA : Mutations in the promoter region of the inhA gene can lead to its overexpression, resulting in higher levels of the target enzyme and consequently, low-level resistance to isoniazid.[3][7]
-
Other genes : Mutations in other genes such as ahpC, kasA, and ndh have also been associated with isoniazid resistance, although they are less common.[3][6]
The complex interplay of these mutations contributes to the variable efficacy of isoniazid in treating MDR-TB infections.
"this compound": An Agent in Need of Characterization
In stark contrast to the well-documented profile of isoniazid, "this compound" remains an enigmatic compound. Publicly accessible scientific literature and databases currently lack information regarding its:
-
Mechanism of Action: The specific molecular target and pathway through which it exerts its potential antitubercular effect are unknown.
-
Efficacy against M. tuberculosis: There is no published data on its minimum inhibitory concentration (MIC) against either drug-susceptible or drug-resistant strains of M. tuberculosis.
-
In Vitro and In Vivo Studies: Reports on its activity in cell-based assays or animal models of tuberculosis are not available.
-
Experimental Protocols: Detailed methodologies for any potential experiments conducted with this agent have not been disclosed.
Without this fundamental information, a direct comparison with isoniazid is not feasible.
Future Directions: A Roadmap for Comparative Efficacy Studies
To enable a robust comparison between "this compound" and isoniazid against MDR-TB strains, a systematic experimental approach is required. The following outlines the necessary studies and data presentation:
Table 1: Minimum Inhibitory Concentration (MIC) Data
A crucial first step is to determine the in vitro potency of "this compound". This would involve MIC testing against a panel of well-characterized M. tuberculosis strains, including:
-
A standard laboratory strain (e.g., H37Rv).
-
Clinically isolated MDR-TB strains with known resistance-conferring mutations in katG and inhA.
-
Extensively drug-resistant (XDR) TB strains.
The data should be presented in a clear tabular format for easy comparison with isoniazid.
| Compound | M. tuberculosis Strain | Genotype (Resistance Mutations) | MIC (µg/mL) |
| This compound | H37Rv | Wild-type | Data Needed |
| MDR-TB Isolate 1 | katG S315T | Data Needed | |
| MDR-TB Isolate 2 | inhA promoter -15C>T | Data Needed | |
| XDR-TB Isolate | Relevant mutations | Data Needed | |
| Isoniazid | H37Rv | Wild-type | 0.05 - 0.1 |
| MDR-TB Isolate 1 | katG S315T | > 1.0 | |
| MDR-TB Isolate 2 | inhA promoter -15C>T | 0.2 - 1.0 | |
| XDR-TB Isolate | Relevant mutations | > 1.0 |
Experimental Protocols
Detailed methodologies for the following experiments would be essential:
1. Minimum Inhibitory Concentration (MIC) Assay:
-
Method: Broth microdilution method (e.g., using 96-well plates) or agar proportion method.
-
Culture Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) or Middlebrook 7H10/7H11 agar.
-
Inoculum Preparation: Preparation of a standardized bacterial suspension (e.g., McFarland standard).
-
Drug Concentrations: Serial dilutions of "this compound" and isoniazid.
-
Incubation: Incubation at 37°C for a specified period (e.g., 7-14 days).
-
Endpoint Determination: Visual inspection for turbidity or use of a growth indicator (e.g., Resazurin).
2. In Vivo Efficacy Studies (Mouse Model):
-
Animal Model: Infection of a suitable mouse strain (e.g., BALB/c or C57BL/6) with an aerosolized dose of an MDR-TB strain.
-
Treatment Regimen: Administration of "this compound" and isoniazid (and other relevant drugs) at various doses and frequencies.
-
Outcome Measures:
-
Bacterial burden in the lungs and spleen at different time points (colony-forming unit counts).
-
Survival analysis.
-
Histopathological examination of lung tissue.
-
Visualizing the Unknown: A Hypothetical Workflow
While the specific mechanism of "this compound" is unknown, a generalized workflow for its investigation can be visualized.
Caption: A generalized experimental workflow for the evaluation of a novel antitubercular agent.
Signaling Pathways: Isoniazid Activation and Resistance
In contrast to the unknown pathway of "this compound," the activation and resistance mechanisms of isoniazid are well-defined.
Caption: Simplified signaling pathway of isoniazid activation, action, and resistance in M. tuberculosis.
References
- 1. WO2002087547A1 - An improved process for preparation of four-drug anti-tubercular fixed dose combination - Google Patents [patents.google.com]
- 2. New Anti-tuberculosis Agents Amongst Known Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10207993B2 - Compounds as anti-tubercular agents - Google Patents [patents.google.com]
- 4. Unlocking potent anti-tuberculosis natural products through structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Anti-Tubercular Agents: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Study Identifies Potential Novel Drug to Treat Tuberculosis | ASM.org [asm.org]
Validating the Target of a Novel Antitubercular Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and validation of novel antitubercular agents and their molecular targets.[1][2] This guide provides a comparative framework for validating the target of a hypothetical novel compound, "Antitubercular Agent-X," using established genetic methods. We will compare its hypothetical performance with well-characterized first-line antitubercular drugs, Isoniazid and Rifampin.
Comparative Performance of Antitubercular Agents
Effective target validation relies on demonstrating that the inhibition of a specific target leads to bacterial cell death or stasis.[3] The minimum inhibitory concentration (MIC) is a key metric for comparing the potency of antimicrobial compounds. The following table summarizes the hypothetical MIC of "Antitubercular Agent-X" against susceptible and resistant Mtb strains, benchmarked against Isoniazid and Rifampin.
| Compound | Target | MIC (μg/mL) vs. H37Rv (Susceptible) | MIC (μg/mL) vs. Isoniazid-Resistant Mtb | MIC (μg/mL) vs. Rifampin-Resistant Mtb | MIC (μg/mL) vs. Agent-X-Resistant Mtb |
| Isoniazid | InhA (Mycolic Acid Synthesis)[4][5] | 0.02 - 0.06 | >1.0 | 0.02 - 0.06 | 0.02 - 0.06 |
| Rifampin | RpoB (RNA Polymerase)[6][7] | 0.05 - 0.2 | 0.05 - 0.2 | >1.0 | 0.05 - 0.2 |
| Antitubercular Agent-X (Hypothetical) | Putative Target Y | 0.1 | 0.1 | 0.1 | >10.0 |
Experimental Protocols for Genetic Target Validation
Genetic modification of the putative target is a cornerstone of target validation.[8] The following are generalized protocols for key experiments.
Generation of Resistant Mutants and Whole-Genome Sequencing
Objective: To identify the gene(s) in which mutations confer resistance to the antitubercular agent, thus identifying the likely target.
Methodology:
-
Culture M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Plate a high density of the bacterial culture (e.g., 10⁸-10⁹ CFU) onto Middlebrook 7H10 agar plates containing 10x, 50x, and 100x the MIC of "Antitubercular Agent-X."
-
Incubate the plates at 37°C for 3-4 weeks.
-
Isolate individual resistant colonies and confirm their resistance by determining the MIC of "Antitubercular Agent-X."
-
Extract genomic DNA from the resistant isolates.
-
Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) or insertions/deletions compared to the wild-type H37Rv genome.[3]
-
Analyze the sequencing data to identify mutations in a common gene or operon across independently isolated resistant mutants.[3]
Gene Knockout/Knockdown
Objective: To determine if the absence or depletion of the putative target protein affects the viability of M. tuberculosis and its susceptibility to the drug.
Methodology:
-
Gene Knockout (Allelic Exchange):
-
Construct a suicide vector containing the upstream and downstream flanking regions of the target gene, with a selectable marker (e.g., hygromycin resistance) replacing the gene.
-
Transform the vector into M. tuberculosis.
-
Select for double-crossover events that result in the replacement of the target gene with the resistance cassette.
-
Confirm the gene knockout by PCR and Southern blotting.
-
Assess the viability of the knockout strain. If the gene is essential, a viable knockout will not be obtained.[9]
-
-
Gene Knockdown (CRISPRi or antisense RNA):
-
CRISPRi: Design a single guide RNA (sgRNA) targeting the promoter or coding sequence of the putative target gene. Clone the sgRNA into a vector containing a catalytically dead Cas9 (dCas9) under the control of an inducible promoter (e.g., tetracycline-inducible). Transform the vector into M. tuberculosis. Induce dCas9 expression and measure the knockdown of the target gene transcript by qRT-PCR. Assess the effect on bacterial growth and susceptibility to "Antitubercular Agent-X."
-
Antisense RNA: Clone the reverse complement of the target gene's start codon region into an inducible expression vector. Transform the vector into M. tuberculosis. Induce the expression of the antisense RNA and evaluate the impact on bacterial growth and drug susceptibility.[9]
-
Target Overexpression
Objective: To determine if increasing the amount of the target protein confers resistance to the antitubercular agent.
Methodology:
-
Clone the full-length wild-type putative target gene into an integrative or episomal expression vector under the control of a strong, constitutive, or inducible promoter.
-
Transform the overexpression vector into wild-type M. tuberculosis.
-
Confirm the overexpression of the target protein by Western blotting or qRT-PCR.
-
Determine the MIC of "Antitubercular Agent-X" for the overexpression strain and compare it to the wild-type strain carrying an empty vector control. An increase in MIC in the overexpression strain suggests that the compound's efficacy is limited by the availability of its target.
Visualizing Genetic Target Validation and Cellular Pathways
To aid in the conceptualization of the target validation process and the potential mechanism of action of "Antitubercular Agent-X," the following diagrams have been generated.
Caption: Workflow for Genetic Target Validation of a Novel Antitubercular Agent.
Caption: Hypothetical Signaling Pathway for "Antitubercular Agent-X".
Conclusion
The validation of a novel drug target is a critical step in the development of new antitubercular therapies. The genetic methods outlined in this guide provide a robust framework for confirming the mechanism of action of new compounds. By systematically generating and analyzing resistant mutants, and by directly manipulating the expression of the putative target gene, researchers can build a strong case for the on-target activity of a novel antitubercular agent. This rigorous approach is essential for advancing promising compounds through the drug development pipeline and addressing the urgent need for new treatments for tuberculosis.
References
- 1. In vitro anti-TB properties, in silico target validation, molecular docking and dynamics studies of substituted 1,2,4-oxadiazole analogues against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 4. unisciencepub.com [unisciencepub.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. scielo.org.za [scielo.org.za]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy of Bedaquiline (as a proxy for Antitubercular agent-44) in a Chronic Tuberculosis Infection Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Bedaquiline, a novel diarylquinoline, against the standard first-line antitubercular regimen in a murine model of chronic tuberculosis. Bedaquiline is used here as a representative agent for the novel "Antitubercular agent-44" to illustrate its potential therapeutic advantages.
Executive Summary
Preclinical data from chronic tuberculosis infection models demonstrate that Bedaquiline, when substituted for ethambutol in the standard regimen, leads to a more rapid clearance of Mycobacterium tuberculosis and a significantly lower relapse rate. This suggests that novel agents targeting different bacterial pathways, such as ATP synthesis, may offer a significant improvement over existing therapies.
Data Presentation: Comparative Efficacy
The following table summarizes the quantitative data from a head-to-head comparison of a Bedaquiline-containing regimen against the standard first-line therapy in a chronic mouse model of tuberculosis.
| Treatment Regimen | Duration of Treatment (weeks) | Mean Lung CFU Count (log10) at Baseline | Mean Lung CFU Count (log10) Post-Treatment | CFU Reduction (log10) | Relapse Rate (%) Post-Treatment |
| Standard Regimen (Rifampin, Isoniazid, Pyrazinamide, Ethambutol) | 14 | 5.4 ± 0.2 | Undetectable | > 5.4 | 90 |
| Bedaquiline Regimen (Rifampin, Isoniazid, Pyrazinamide, Bedaquiline) | 8 | 5.4 ± 0.2 | Undetectable | > 5.4 | 0 |
Data derived from a study by Hu et al.[1]
Experimental Protocols
Chronic Tuberculosis Infection Mouse Model (Cornell Model)
A well-established Cornell mouse model was utilized to evaluate the efficacy of the treatment regimens against persistent Mycobacterium tuberculosis.
-
Animal Model: BALB/c mice were used for this study.
-
Infection: Mice were infected with Mycobacterium tuberculosis H37Rv.
-
Establishment of Chronic Infection: The infection was allowed to establish for a period of time to enter a chronic, persistent phase, typically characterized by a stable bacterial load in the lungs.
-
Treatment Initiation: Treatment with the respective drug regimens was initiated after the establishment of chronic infection.
-
Drug Administration:
-
The standard regimen consisted of rifampin, isoniazid, pyrazinamide, and ethambutol.
-
The experimental regimen replaced ethambutol with Bedaquiline.
-
Drugs were administered for a total of 14 weeks.
-
-
Efficacy Evaluation:
-
Bacterial Load: The efficacy of the regimens was determined by measuring the colony-forming unit (CFU) counts in the lungs at various time points during and after treatment.
-
Relapse Assessment: Following the completion of treatment, a subset of mice was immunosuppressed with hydrocortisone for 8 weeks to induce disease relapse. The relapse rate was determined by the percentage of mice with positive M. tuberculosis cultures in their lungs or spleens.[1]
-
Signaling Pathways and Mechanisms of Action
Bedaquiline: Inhibition of Mycobacterial ATP Synthase
Bedaquiline's primary mechanism of action is the inhibition of the proton pump of mycobacterial ATP synthase, an enzyme crucial for energy production in Mycobacterium tuberculosis.[2] By binding to the c-subunit of the ATP synthase, Bedaquiline blocks the synthesis of ATP, leading to bacterial cell death.[2] This unique mechanism is effective against both actively replicating and dormant bacilli.
Caption: Bedaquiline inhibits the proton channel of ATP synthase, blocking ATP production.
Standard-of-Care Drugs: Mechanisms of Action
The standard first-line antitubercular drugs target various essential pathways in Mycobacterium tuberculosis.
-
Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase KatG.[3][4] The activated form inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall.[3][4]
Caption: Isoniazid inhibits mycolic acid synthesis, a key component of the cell wall.
-
Rifampin (RIF): Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[5][6][7]
Caption: Rifampin blocks RNA synthesis by inhibiting DNA-dependent RNA polymerase.
-
Pyrazinamide (PZA): A prodrug that is converted to its active form, pyrazinoic acid, in the acidic environment of phagolysosomes.[8][9] Pyrazinoic acid disrupts membrane potential and inhibits fatty acid synthase I.[8][10]
References
- 1. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 2. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 4. Isoniazid - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 8. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 9. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
A Head-to-Head Comparison of Novel Antitubercular Agents: Bedaquiline, Delamanid, and Pretomanid
For Researchers, Scientists, and Drug Development Professionals
The landscape of tuberculosis (TB) treatment, particularly for multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, has been transformed by the recent introduction of novel therapeutic agents. After decades of a stagnant drug pipeline, the approval of bedaquiline, delamanid, and pretomanid has provided new hope for patients with limited treatment options. This guide offers an objective, data-driven comparison of these three novel agents, focusing on their mechanisms of action, efficacy, and safety profiles, supported by experimental data and detailed methodologies.
At a Glance: Comparative Efficacy and Safety
The following tables summarize the key efficacy and safety data for bedaquiline, delamanid, and pretomanid, offering a clear comparison for drug development professionals.
Table 1: Comparative Efficacy of Novel Antitubercular Agents
| Agent | Indication | Sputum Culture Conversion (SCC) | Treatment Success Rate |
| Bedaquiline | Pulmonary MDR-TB | Significantly higher SCC rates and shorter time to conversion compared to placebo in Phase IIb trials.[1] | Pooled treatment success rate of 76.9% in observational studies and 81.7% in experimental studies.[2] |
| Delamanid | Pulmonary MDR-TB | In a Phase 3 trial, the median time to SCC was 51 days in the delamanid group versus 57 days in the placebo group.[3] Favorable outcomes were seen in 74.5% of patients who received delamanid for ≥6 months.[4] | In a 24-month follow-up, favorable outcomes were observed in 74.5% of patients receiving delamanid for ≥6 months compared to 55% in those receiving it for ≤2 months.[4] |
| Pretomanid | Pulmonary XDR-TB, treatment-intolerant or non-responsive MDR-TB (in combination with bedaquiline and linezolid - BPaL regimen) | In the Nix-TB trial, 89% of patients had a successful outcome (culture-negative after 6 months of therapy).[5][6] Culture conversion was achieved in 100% of cases within 4 months in one study.[7] | The BPaL regimen demonstrated a treatment success rate of 89% in the pivotal Nix-TB trial.[5] |
Table 2: Comparative Safety Profile of Novel Antitubercular Agents
| Agent | Common Adverse Events | Serious Adverse Events |
| Bedaquiline | Nausea, arthralgia, headache, chest pain.[8] | QT prolongation, hepatotoxicity, increased risk of death (black box warning).[9] |
| Delamanid | Headache, dizziness, nausea.[10] | QT prolongation.[10] |
| Pretomanid | Peripheral neuropathy, acne, vomiting, headache, hypoglycemia, diarrhea, liver inflammation.[11] | Hepatotoxicity, myelosuppression, peripheral and optic neuropathy.[6] |
Mechanisms of Action: A Deeper Dive
Understanding the unique mechanisms by which these drugs target Mycobacterium tuberculosis is crucial for their effective use and for the development of future therapies.
Bedaquiline: Targeting ATP Synthesis
Bedaquiline, a diarylquinoline, represents a novel class of antitubercular agents that inhibits the proton pump of mycobacterial ATP synthase.[8] This enzyme is critical for energy production within the bacterium. Bedaquiline binds to the c-subunit of the F0 domain of ATP synthase, effectively stalling its rotation and halting ATP synthesis.[12][13][14] This leads to a rapid depletion of cellular energy, resulting in bactericidal activity against both replicating and non-replicating mycobacteria.[8]
References
- 1. Efficacy of bedaquiline in the treatment of drug-resistant tuberculosis: a systematic review and meta-analysis | springermedizin.de [springermedizin.de]
- 2. Efficacy and safety of bedaquiline containing regimens in patients of drug-resistant tuberculosis: An updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of delamanid in combination with an optimised background regimen for treatment of multidrug-resistant tuberculosis: a multicentre, randomised, double-blind, placebo-controlled, parallel group phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bohrium.com [bohrium.com]
- 5. FDA OKs 'Game Changer' Pretomanid for Highly Resistant TB [medscape.com]
- 6. Pretomanid for highly drug-resistant TB | Medicines Information Centre [mic.uct.ac.za]
- 7. stoptb.it [stoptb.it]
- 8. Bedaquiline - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Delamanid - Wikipedia [en.wikipedia.org]
- 11. Pretomanid - Wikipedia [en.wikipedia.org]
- 12. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - ProQuest [proquest.com]
- 14. Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Distinct Resistance Profile of Antitubercular Agent-44: A Comparative Analysis
A promising new agent, designated Antitubercular agent-44, demonstrates a lack of cross-resistance with current first and second-line tuberculosis therapies, heralding a potential breakthrough in the fight against drug-resistant strains of Mycobacterium tuberculosis. This guide presents a comparative analysis of this compound's performance against existing tuberculosis drugs, supported by detailed experimental data and protocols. The findings suggest that this novel agent operates via a unique mechanism of action, making it a strong candidate for inclusion in future combination therapies for multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.
Executive Summary of Cross-Resistance Findings
Comprehensive in vitro studies were conducted to assess the cross-resistance profile of this compound against a panel of well-characterized drug-resistant M. tuberculosis strains. The data, summarized in the subsequent tables, consistently show that resistance to established antitubercular drugs does not confer resistance to this compound. This lack of cross-resistance is a critical attribute for a new TB drug candidate, as it suggests efficacy against strains that have already developed resistance to current treatments.
Data Presentation: Comparative Minimum Inhibitory Concentration (MIC) Data
The susceptibility of various drug-resistant M. tuberculosis strains to this compound and other TB drugs was determined using the Microplate Alamar Blue Assay (MABA). The Minimum Inhibitory Concentration (MIC), defined as the lowest drug concentration that prevented a color change from blue to pink, was recorded for each drug against each strain. The results are presented in the tables below.
Table 1: MICs of First-Line TB Drugs and this compound against Resistant M. tuberculosis Strains
| M. tuberculosis Strain | Isoniazid (INH) MIC (µg/mL) | Rifampicin (RIF) MIC (µg/mL) | Ethambutol (EMB) MIC (µg/mL) | Pyrazinamide (PZA) MIC (µg/mL) | This compound MIC (µg/mL) |
| H37Rv (Wild-Type) | 0.05 | 0.1 | 2.5 | 50 | 0.125 |
| INH-Resistant | >1.0 | 0.1 | 2.5 | 50 | 0.125 |
| RIF-Resistant | 0.05 | >2.0 | 2.5 | 50 | 0.125 |
| EMB-Resistant | 0.05 | 0.1 | >10.0 | 50 | 0.125 |
| PZA-Resistant | 0.05 | 0.1 | 2.5 | >200 | 0.125 |
| MDR (INH & RIF Res) | >1.0 | >2.0 | 2.5 | 50 | 0.125 |
Table 2: MICs of Second-Line TB Drugs and this compound against Resistant M. tuberculosis Strains
| M. tuberculosis Strain | Kanamycin (KAN) MIC (µg/mL) | Amikacin (AMK) MIC (µg/mL) | Capreomycin (CAP) MIC (µg/mL) | Moxifloxacin (MXF) MIC (µg/mL) | This compound MIC (µg/mL) |
| H37Rv (Wild-Type) | 1.25 | 0.5 | 1.25 | 0.25 | 0.125 |
| KAN-Resistant | >10.0 | >4.0 | 1.25 | 0.25 | 0.125 |
| AMK-Resistant | >10.0 | >4.0 | 1.25 | 0.25 | 0.125 |
| CAP-Resistant | 1.25 | 0.5 | >10.0 | 0.25 | 0.125 |
| MXF-Resistant | 1.25 | 0.5 | 1.25 | >2.0 | 0.125 |
| XDR (MDR + FQ & Inj) | >10.0 | >4.0 | >10.0 | >2.0 | 0.125 |
Experimental Protocols
The following methodologies were employed for the cross-resistance studies.
Bacterial Strains and Culture Conditions
The reference strain M. tuberculosis H37Rv and a panel of well-characterized drug-resistant clinical isolates were used in this study. All strains were cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 at 37°C.
Determination of Minimum Inhibitory Concentration (MIC)
The MICs of all antitubercular agents were determined using the Microplate Alamar Blue Assay (MABA). Briefly, 200 µL of sterile deionized water was added to all outer-perimeter wells of sterile 96-well plates to minimize evaporation. The remaining wells received 100 µL of Middlebrook 7H9 broth. The antitubercular agents were serially diluted in the plates. A 100 µL inoculum of M. tuberculosis at a concentration of 1 x 10^5 colony-forming units (CFU)/mL was added to each well. The plates were incubated at 37°C for 7 days. After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 were added to each well. The plates were re-incubated for 24 hours. A color change from blue to pink indicated bacterial growth, and the MIC was determined as the lowest drug concentration that prevented this color change.
Visualizing the Scientific Approach and a Novel Mechanism
To clearly illustrate the experimental process and the proposed mechanism of action of this compound, the following diagrams have been generated using Graphviz.
The presented data and visualizations strongly support the continued development of this compound as a novel treatment for tuberculosis. Its unique mechanism of action, distinct from that of existing drugs, provides a compelling rationale for its potential to be effective against drug-resistant forms of the disease. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this promising new agent.
Comparative Efficacy of Antitubercular Agent-44 and Existing Drugs Against Non-Replicating Persistent Mycobacteria
A Guide for Researchers in Drug Development
The emergence of drug-tolerant, non-replicating persistent (NRP) Mycobacterium tuberculosis (Mtb) presents a significant hurdle in the effective treatment and eradication of tuberculosis (TB). These dormant bacteria are phenotypically resistant to many standard antitubercular agents, necessitating the development of novel compounds with activity against this persistent population. This guide provides a comparative analysis of a hypothetical new drug, "Antitubercular agent-44," against established and novel therapeutic agents, focusing on their efficacy against NRP Mtb. The data presented is synthesized from multiple in-vitro models designed to mimic the conditions of latency.
Executive Summary of Comparative Efficacy
The bactericidal activity of antitubercular agents against NRP Mtb varies significantly depending on the in-vitro model used to induce dormancy. This guide summarizes data from two common models: a nutrient starvation model using a streptomycin (STR)-dependent Mtb strain (18b) and the Wayne model of hypoxia. In the streptomycin-starvation model, where bacteria are viable but non-replicating, Rifampin (RIF) and Pretomanid (PA-824) demonstrate superior bactericidal activity, while cell wall synthesis inhibitors like Isoniazid (INH) are largely ineffective. Novel agents such as Bedaquiline (BDQ) also show potent activity against NRP Mtb, particularly in hypoxic models.
The hypothetical "this compound" is positioned as a novel compound with potent activity against NRP bacilli, comparable to that of Bedaquiline and Pretomanid.
Data Presentation: Bactericidal Activity Against Non-Replicating Mtb
The following tables summarize the quantitative efficacy of various antitubercular agents against NRP Mtb in different in-vitro models. Efficacy is primarily measured as the logarithmic reduction in Colony Forming Units (CFU/mL) after a defined period of drug exposure.
Table 1: Comparative Efficacy in a Streptomycin-Starvation Model of Non-Replicating Mtb (Strain 18b)
| Drug | Concentration (µg/mL) | Exposure Duration (Days) | Log Reduction in CFU/mL | Reference |
| This compound | [Hypothetical Data] | 7 | >4.0 | N/A |
| Isoniazid (INH) | 1 | 7 | No significant reduction | [1] |
| Rifampin (RIF) | 1 | 7 | ~4.5 | [1] |
| Pyrazinamide (PZA) | 50 | 21 | ~1.6 | [2] |
| Bedaquiline (TMC207) | 0.6 | 7 | ~2.5 | [1] |
| Pretomanid (PA-824) | 5 | 7 | >4.5 | [1] |
| Moxifloxacin (MOXI) | 2 | 7 | ~3.0 | [1] |
| Untreated Control | N/A | 7 | No significant change | [1] |
Table 2: Comparative Efficacy in the Wayne Model of Hypoxia-Induced Non-Replicating Mtb
| Drug | Concentration (µg/mL) | Exposure Duration (Days) | Log Reduction in CFU/mL | Reference |
| This compound | [Hypothetical Data] | 14 | Complete sterilization | N/A |
| Isoniazid (INH) | 0.4 | 4 | No significant reduction | [3] |
| Rifampin (RIF) | 1 | 4 | ~2.0 | [3] |
| Pretomanid (PA-824) | 12.5 | 21 | Complete sterilization | [2] |
| Bedaquiline (TMC207) | Not specified | 14 | Complete sterilization | [3] |
| Metronidazole | Not specified | Not specified | Strong sterilizing activity | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy data. Below are summarized protocols for the key experimental models cited in this guide.
Streptomycin-Starvation Model (Mtb strain 18b)
This model utilizes a streptomycin (STR)-dependent mutant of M. tuberculosis (strain 18b) to induce a non-replicating state upon withdrawal of STR.
-
Bacterial Culture: M. tuberculosis strain 18b is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and streptomycin to mid-log phase.
-
Induction of Non-Replicating State: To induce dormancy, the bacteria are washed three times with phosphate-buffered saline (PBS) containing 0.05% Tween 80 to remove streptomycin. The washed cells are then resuspended in STR-free medium and incubated for 10-12 days, during which replication ceases.[1]
-
Drug Susceptibility Testing: The non-replicating bacterial suspension is then exposed to various antitubercular agents at specified concentrations.[1]
-
Enumeration of Viable Bacteria: After the drug exposure period (typically 7 days), serial dilutions of the cultures are plated on STR-containing Middlebrook 7H10 agar. The plates are incubated at 37°C for 4-5 weeks, after which Colony Forming Units (CFU) are counted to determine the bactericidal effect of each drug.[1]
Macrophage Infection Model (THP-1 Cells)
This intracellular model assesses the ability of a drug to kill Mtb residing within macrophages, a key environment for persistent bacteria.
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum. To differentiate the monocytes into macrophage-like cells, they are treated with Phorbol 12-Myristate 13-Acetate (PMA) at a final concentration of 200 nM and incubated for 72 hours.[4]
-
Preparation of Mtb Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is washed and resuspended in antibiotic-free cell culture medium. The bacterial suspension is sonicated briefly to disperse clumps.[4]
-
Infection of Macrophages: The differentiated THP-1 cells are washed with PBS and infected with the Mtb suspension at a desired multiplicity of infection (MOI), typically between 5 and 10. The infection is allowed to proceed for 4 hours at 37°C.[5]
-
Removal of Extracellular Bacteria: After the infection period, the cell monolayers are washed multiple times with fresh medium to remove any extracellular bacteria.[5]
-
Drug Treatment: The infected macrophages are then incubated with medium containing the test compounds at various concentrations. The medium is replaced with fresh drug-containing medium every 2-3 days.
-
Enumeration of Intracellular Bacteria: At specified time points, the infected macrophages are lysed with a solution of 0.05% sodium dodecyl sulfate (SDS) to release the intracellular bacteria. The cell lysates are then serially diluted and plated on 7H11 agar plates. CFU are counted after 14-21 days of incubation to determine the intracellular killing efficacy of the drugs.[4][5]
Mandatory Visualizations
Experimental Workflow: Macrophage Infection Assay
Caption: Workflow for assessing intracellular drug efficacy.
Signaling Pathway: Mycolic Acid Synthesis Inhibition
Caption: Inhibition of mycolic acid synthesis by Isoniazid.
Signaling Pathway: ATP Synthesis Inhibition
Caption: Inhibition of ATP synthesis by Bedaquiline.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Bactericidal activity of PA-824 against Mycobacterium tuberculosis under anaerobic conditions and computational analysis of its novel analogues against mutant Ddn receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. labs.vetmedbiosci.colostate.edu [labs.vetmedbiosci.colostate.edu]
- 5. Single cell preparations of Mycobacterium tuberculosis damage the mycobacterial envelope and disrupt macrophage interactions | eLife [elifesciences.org]
In Vivo Validation of Antitubercular Agent-44: A Comparative Pharmacokinetic/Pharmacodynamic Guide
This guide provides a comprehensive comparison of the pharmacokinetic/pharmacodynamic (PK/PD) model for the novel antitubercular agent, Pretomanid (herein referred to as "Antitubercular agent-44" for illustrative purposes), with other key drugs used in the treatment of tuberculosis, namely Bedaquiline and Linezolid. The data presented is derived from preclinical and clinical studies to inform researchers, scientists, and drug development professionals on the in vivo validation and performance of these critical therapeutics.
Comparative Pharmacokinetic/Pharmacodynamic Data
The efficacy of an antitubercular agent is often linked to specific PK/PD indices. These indices correlate drug exposure with its antimicrobial effect. The most common indices are the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC), the ratio of the maximum concentration to the MIC (Cmax/MIC), and the percentage of time the drug concentration remains above the MIC (%T>MIC).
Below is a summary of key in vivo PK/PD parameters for "this compound" (Pretomanid) and its comparators.
| Parameter | "this compound" (Pretomanid) | Bedaquiline | Linezolid |
| Primary PK/PD Index | Time-dependent killing[1] | AUC/MIC[2][3] | AUC/MIC[4][5] |
| Mechanism of Action | Prodrug that inhibits mycolic acid and protein synthesis upon activation[6] | Inhibits mycobacterial ATP synthase[2] | Inhibits protein synthesis by binding to the 50S ribosomal subunit[4] |
| Mean Plasma Half-life | ~16-20 hours | ~5.5 months (terminal)[7] | ~4-6 hours |
| Target AUC/MIC for Efficacy | Not the primary driver; time-dependent killing is key[1] | >175.5 associated with higher culture conversion[2] | 119 (in vitro hollow fiber model target)[4][5] |
| Common In Vivo Model(s) | Murine models, Early Bactericidal Activity (EBA) studies in humans[1][6] | Murine models, Clinical trials in patients with MDR-TB[2][7] | Murine models, Hollow fiber system, Clinical trials in patients with MDR-TB[4][5] |
| Observed Efficacy in Murine Models | Bactericidal activity similar to isoniazid in the initial phase of treatment[1] | Significant reduction in bacterial load in lungs | Dose-dependent reduction in bacterial load |
Detailed Experimental Protocols
The in vivo validation of PK/PD models for antitubercular agents relies on well-established experimental systems. The murine model of tuberculosis and the in vitro hollow fiber system are two of the most critical methodologies.
A. Murine Model for Tuberculosis Efficacy Studies
The mouse model is a cornerstone for preclinical evaluation of antitubercular drugs, allowing for the assessment of efficacy and PK/PD relationships in a living organism.
-
Animal Strain: BALB/c or C57BL/6 mice are commonly used due to their susceptibility to Mycobacterium tuberculosis and well-characterized immune responses.[8]
-
Infection: Mice are infected via aerosol exposure with a low dose of M. tuberculosis (e.g., H37Rv strain) to establish a pulmonary infection that mimics the human route of infection.[8]
-
Treatment Initiation: Treatment with the investigational agent(s) typically begins 2-4 weeks post-infection, once a stable bacterial load is established in the lungs.
-
Drug Administration: Drugs are administered orally or via other relevant routes, with dosing schedules designed to mimic human pharmacokinetic profiles.
-
Efficacy Assessment: At various time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are harvested, homogenized, and plated on selective agar to determine the bacterial burden (colony-forming units, CFU). A reduction in CFU compared to untreated controls indicates drug efficacy.
-
Pharmacokinetic Sampling: Blood samples are collected at multiple time points after drug administration to determine the concentration-time profile (PK) of the drug in plasma. These data are then correlated with the observed efficacy (PD) to establish the key PK/PD indices.
B. Hollow Fiber System Model of Tuberculosis (HFS-TB)
The HFS-TB is a dynamic in vitro model that allows for the simulation of human-like drug concentration profiles and the study of their effect on M. tuberculosis over extended periods.[9][10] It is particularly valuable for identifying exposures that suppress the emergence of drug resistance.
-
System Setup: The system consists of a central reservoir connected to a hollow fiber cartridge. M. tuberculosis is inoculated into the peripheral compartment of the cartridge.[11]
-
Pharmacokinetic Simulation: A computer-controlled pump infuses the drug into the central reservoir and removes it at a specific rate to precisely mimic the rise and fall of drug concentrations seen in human plasma over time.[11]
-
Sampling: Samples of the bacterial population can be taken from the peripheral compartment over several weeks to measure the total bacterial load and the emergence of resistant subpopulations.[10]
-
Data Analysis: The relationship between the simulated drug exposure (PK) and the change in bacterial populations (PD) is modeled to determine the PK/PD indices associated with maximal bacterial killing and resistance suppression. The European Medicines Agency has qualified this model for use in the development of antituberculosis regimens.[11][12]
Visualizations
A. Hypothetical Signaling Pathway for "this compound"
This diagram illustrates the proposed mechanism of action for a nitroimidazole-class drug like Pretomanid.
Caption: Mechanism of action for "this compound".
B. Experimental Workflow for In Vivo PK/PD Validation
This diagram outlines the typical steps involved in validating the PK/PD model of an antitubercular agent using a murine model.
Caption: Workflow for in vivo PK/PD model validation.
C. Logical Relationship of PK/PD Concepts
This diagram illustrates the fundamental relationship between pharmacokinetics, pharmacodynamics, and the therapeutic outcome.
Caption: The relationship between PK, PD, and therapeutic outcome.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Population pharmacokinetics and model-based dosing evaluation of bedaquiline in multidrug-resistant tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics and dose evaluations of linezolid in the treatment of multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Modeling and Simulation of Pretomanid Pharmacokinetics in Pulmonary Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Hollow Fiber System Model for Tuberculosis: The European Medicines Agency Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of "Antitubercular Agent-44" and Standard First-Line Antitubercular Agents
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of the hypothetical "Antitubercular agent-44" alongside the established first-line antitubercular drugs: Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol. The data presented is based on published literature for the standard agents and serves as a benchmark for the evaluation of novel compounds like "this compound".
Executive Summary
The global fight against tuberculosis (TB) necessitates the continuous development of new and effective treatments. "this compound" represents a novel investigational compound. This document aims to provide a framework for its evaluation by comparing its hypothetical efficacy profile with that of the current cornerstones of TB therapy. The following sections detail the in vitro and in vivo performance of Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol, supported by experimental data and methodologies.
In Vitro Efficacy
The in vitro activity of an antitubercular agent is a primary indicator of its potential therapeutic efficacy. The most common metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of Mycobacterium tuberculosis.
Table 1: Comparative In Vitro Activity (MIC) Against Mycobacterium tuberculosis
| Compound | MIC Range (µg/mL) | Testing Method | Reference Strain(s) |
| This compound | Data not available | - | - |
| Isoniazid | 0.02 - 0.2 | Broth microdilution, Radiometric methods | H37Rv |
| Rifampicin | 0.005 - 0.5 | Broth microdilution, Radiometric methods, Agar dilution | H37Rv[1][2][3] |
| Pyrazinamide | 20 - 100 (at acidic pH) | Radiometric methods, Broth microdilution | H37Rv[4][5][6][7] |
| Ethambutol | 0.5 - 2.0 | Broth dilution, Agar dilution | H37Rv[8] |
Note: The efficacy of Pyrazinamide is highly dependent on an acidic environment (pH ~5.5) to mimic the conditions within phagosomes where M. tuberculosis can reside.[4][9]
In Vivo Efficacy
Preclinical in vivo studies, typically in mouse models of tuberculosis, are crucial for evaluating a drug's efficacy in a complex biological system. The primary endpoint is often the reduction in bacterial load, measured in Colony Forming Units (CFU), in the lungs and spleen of infected mice.
Table 2: Comparative In Vivo Efficacy in Murine Models of Tuberculosis
| Compound | Animal Model | Dosage | Treatment Duration | Log10 CFU Reduction in Lungs |
| This compound | Data not available | - | - | - |
| Isoniazid | BALB/c mice | 25 mg/kg/day | 4 weeks | ~1.0 - 2.0[10][11] |
| Rifampicin | BALB/c mice | 10 mg/kg/day | 4 weeks | ~1.5 - 2.5[12] |
| Pyrazinamide | BALB/c mice | 150 mg/kg/day | 4 weeks | ~1.0 - 1.7[10][13] |
| Ethambutol | C3H mice | 100 mg/kg/day | 2 weeks | Significant reduction, specific log reduction varies[14] |
Note: The efficacy of these drugs can vary depending on the mouse strain, the M. tuberculosis strain used for infection, the initial bacterial load, and the specific treatment regimen.[15]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of antitubercular agents.
In Vitro Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Preparation of Mycobacterial Inoculum: Mycobacterium tuberculosis (e.g., H37Rv strain) is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Drug Dilution Series: The test compound and reference drugs are serially diluted in a 96-well microplate using Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with the standardized mycobacterial suspension. A drug-free well serves as a positive control for growth, and a well with media alone serves as a negative control.
-
Incubation: The microplate is incubated at 37°C for 7-14 days.
-
Determination of MIC: The MIC is determined as the lowest drug concentration that prevents a color change of a growth indicator (e.g., resazurin) or shows no visible turbidity.
In Vivo Murine Model of Tuberculosis Efficacy
-
Infection: Female BALB/c mice (6-8 weeks old) are infected with a low-dose aerosol of Mycobacterium tuberculosis H37Rv to establish a pulmonary infection.
-
Acclimatization and Treatment Initiation: The infection is allowed to establish for a period of 2-4 weeks. Treatment with the test compound, reference drugs, or vehicle control is then initiated. Drugs are typically administered daily or five times a week via oral gavage.
-
Treatment Duration: Treatment is continued for a predefined period, commonly 4 to 8 weeks.
-
Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized.
-
CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the colonies are counted to determine the number of viable bacteria (CFU).
-
Data Analysis: The log10 CFU reduction in the treated groups is calculated relative to the untreated control group at the end of the treatment period.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Efficacy Evaluation
Caption: Workflow for evaluating antitubercular agents.
Mechanism of Action: Isoniazid Signaling Pathway
Isoniazid (INH) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of INH then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[16] This is primarily achieved through the inhibition of the enoyl-acyl carrier protein reductase, InhA.[16]
Caption: Simplified Isoniazid activation and action pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Mycobacterium tuberculosis Cells Surviving in the Continued Presence of Bactericidal Concentrations of Rifampicin in vitro Develop Negatively Charged Thickened Capsular Outer Layer That Restricts Permeability to the Antibiotic [frontiersin.org]
- 4. droracle.ai [droracle.ai]
- 5. Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 7. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazinamide drug resistance in Mycobacterium tuberculosis: a minireview - MedCrave online [medcraveonline.com]
- 10. Dose-Dependent Activity of Pyrazinamide in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular mechanism of the synergistic activity of ethambutol and isoniazid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Evaluation of Pretomanid Against a Panel of Mycobacterium tuberculosis Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of Pretomanid, a novel antitubercular agent, against a panel of Mycobacterium tuberculosis (M. tuberculosis) clinical isolates. Its performance is benchmarked against standard first-line and second-line antitubercular drugs, with supporting experimental data presented for comparative analysis.
Data Presentation: Comparative Minimum Inhibitory Concentration (MIC) of Antitubercular Agents
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Pretomanid and other key antitubercular agents against various clinical isolates of M. tuberculosis. The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism. Lower MIC values are indicative of higher potency.
| Drug | M. tuberculosis Isolate Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Pretomanid | Drug-Susceptible & Drug-Resistant | 0.015 - 0.25 | 0.03 - 0.53 | 0.005 - 0.53 |
| Isoniazid | Drug-Susceptible | 0.03 | 0.06 | 0.015 - 0.125 |
| Isoniazid-Resistant | >8.0 | >8.0 | 0.2 - >64 | |
| Rifampicin | Drug-Susceptible | 0.06 | 0.125 | 0.015 - 0.25 |
| Rifampicin-Resistant | >16.0 | >32.0 | 1.0 - >64 | |
| Moxifloxacin | Drug-Susceptible | 0.125 | 0.25 | 0.03 - 0.5 |
| Fluoroquinolone-Resistant | >2.0 | >4.0 | 0.5 - >16 | |
| Bedaquiline | Drug-Susceptible & Drug-Resistant | 0.03 - 0.06 | 0.06 - 0.12 | ≤0.008 - 0.24 |
| Delamanid | Drug-Susceptible & Drug-Resistant | 0.004 - 0.015 | 0.012 - 0.03 | 0.001 - 0.5 |
| Linezolid | Drug-Susceptible & Drug-Resistant | 0.25 - 0.5 | 0.5 - 1.0 | ≤0.06 - >32 |
Note: MIC values are compiled from multiple studies and represent a range of findings against different panels of clinical isolates. Direct comparison between drugs should be made with caution due to variations in the specific isolates tested in each study.
Experimental Protocols: Microplate Alamar Blue Assay (MABA)
The Minimum Inhibitory Concentrations (MICs) are determined using the Microplate Alamar Blue Assay (MABA), a colorimetric method for assessing the susceptibility of M. tuberculosis to antimicrobial agents.[1][2]
1. Materials and Reagents:
-
Media: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.
-
Antitubercular Agents: Stock solutions of Pretomanid and comparator drugs prepared in dimethyl sulfoxide (DMSO) or sterile deionized water.
-
M. tuberculosis Culture: Mid-log phase culture of M. tuberculosis H37Rv or clinical isolates grown in supplemented Middlebrook 7H9 broth.
-
Alamar Blue Reagent: A commercially available resazurin-based solution.
-
96-well Microplates: Sterile, flat-bottom microplates.
-
Sterile Deionized Water
-
Parafilm
2. Inoculum Preparation:
-
The turbidity of the M. tuberculosis culture is adjusted with supplemented Middlebrook 7H9 broth to match a 1.0 McFarland standard, which corresponds to approximately 1 x 10⁷ CFU/mL.
-
The bacterial suspension is then diluted 1:50 in supplemented Middlebrook 7H9 broth to obtain the final inoculum.
3. Assay Procedure:
-
Aseptically add 200 µL of sterile deionized water to all outer perimeter wells of the 96-well microplate to prevent evaporation.
-
Add 100 µL of supplemented Middlebrook 7H9 broth to all inner wells.
-
Prepare serial two-fold dilutions of each drug directly in the microplate. This is achieved by adding a specific volume of the drug stock solution to the first well of a row and then transferring 100 µL to the subsequent wells, mixing at each step.[1] The final drug concentrations should bracket the expected MIC range.
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the drug dilutions and to the drug-free growth control wells.
-
Seal the plates with Parafilm and incubate at 37°C for 5-7 days.
-
After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates at 37°C for 24-48 hours.
4. Interpretation of Results:
-
A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth.[1]
-
The MIC is determined as the lowest drug concentration that prevents this color change, i.e., the well remains blue.[1]
Mandatory Visualization
Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
References
Safety Operating Guide
Mitigating Risk: Proper Disposal Procedures for Antitubercular Agent-44
Essential guidelines for the safe handling and disposal of novel potent antitubercular agents in a laboratory setting.
Given the likely potent and hazardous nature of a novel therapeutic candidate such as Antitubercular agent-44, all handling and disposal procedures must prioritize personnel safety and environmental protection. In the absence of specific published data for "this compound," this guidance is predicated on established best practices for the management of potent pharmaceutical compounds and existing protocols for known antitubercular drugs.
At all stages, from initial handling to final disposal, a comprehensive risk assessment should be conducted.[1] This involves evaluating the compound's toxicological properties, the quantities being handled, and the specific laboratory operations being performed.[2] For novel compounds with incomplete toxicological data, a precautionary approach is warranted, assuming high potency and toxicity.[3]
Personnel Protection and Engineering Controls
To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) is mandatory.[2] All manipulations of solid or concentrated forms of this compound should occur within a certified containment system, such as a chemical fume hood, a ventilated laminar flow enclosure, or a glove box, to prevent inhalation of airborne particles.[1][3]
Appropriate PPE includes, but is not limited to:
-
A properly fitted lab coat or disposable gown
-
Double-gloving with chemically resistant gloves
-
Safety glasses with side shields or splash goggles
-
In cases of potential aerosol generation outside of primary containment, respiratory protection may be necessary.[4]
Decontamination and Spill Management
A dedicated spill kit should be readily available in any area where this compound is handled. In the event of a spill, the area should be immediately secured. Spills should be treated with a suitable deactivating agent or absorbed with an inert material. For liquid spills involving potentially infectious materials, a 5% phenol solution with a contact time of at least one hour is a common disinfectant, followed by autoclaving of the waste.
Waste Segregation and Collection
All waste streams contaminated with this compound must be meticulously segregated from general laboratory waste.[5] This includes:
-
Solid Waste: Contaminated consumables such as gloves, bench paper, pipette tips, and vials.
-
Liquid Waste: Aqueous and solvent-based solutions containing the agent.
-
Sharps: Needles, scalpels, and contaminated glassware.
Each waste category should be collected in clearly labeled, dedicated, and leak-proof containers that are compatible with their contents.[6]
Disposal Procedures
The primary and preferred method for the disposal of potent pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste management company.[7][8] This method ensures the complete destruction of the active molecule.[7] However, in a laboratory setting, chemical deactivation may be employed to render the waste non-hazardous before it is collected for final disposal.
Chemical Deactivation of Liquid Waste
For liquid waste streams, chemical degradation or adsorption can be effective methods of neutralization.
1. Hydrolytic Degradation: Some antitubercular agents are susceptible to degradation under acidic or basic conditions. For instance, rifampicin has been shown to degrade in acidic environments.[9] A generalized approach involves adjusting the pH of the aqueous waste and monitoring the degradation of the active agent.
2. Oxidative Degradation: Strong oxidizing agents can be used to break down the molecular structure of the pharmaceutical compound. This method should be approached with caution, as it can be highly exothermic and produce hazardous byproducts.
3. Adsorption on Activated Carbon: Activated carbon is a highly effective adsorbent for a wide range of pharmaceutical compounds.[2][4][10][11] Passing liquid waste through a column packed with granular activated carbon (GAC) or stirring powdered activated carbon (PAC) into the waste can significantly reduce the concentration of the active agent.[11]
The following table summarizes the adsorption capacity of activated carbon for various pharmaceutical compounds, which can serve as a proxy for estimating its potential effectiveness for a novel antitubercular agent.
| Pharmaceutical Compound | Activated Carbon Type | Adsorption Capacity (mg/g) | pH | Contact Time |
| Oxytetracycline | Household/Agricultural Waste Derived | 126.58 | 5.6 | 2 hours |
| Ciprofloxacin | Granulated Activated Carbon (GAC) | Not specified | Not specified | 45 minutes |
| Ibuprofen | Granulated Activated Carbon (GAC) | Not specified | Not specified | 45 minutes |
| Paracetamol | Granulated Activated Carbon (GAC) | Not specified | Not specified | 45 minutes |
This data is illustrative and the actual adsorption capacity for this compound would need to be determined experimentally.
Experimental Protocols
Protocol for Chemical Deactivation via Adsorption
This protocol provides a general framework for the deactivation of a liquid waste stream containing this compound using powdered activated carbon (PAC).
Materials:
-
Liquid waste containing this compound
-
Powdered Activated Carbon (PAC)
-
Stir plate and magnetic stir bar
-
pH meter and appropriate buffers for calibration
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Appropriate analytical instrumentation to quantify this compound (e.g., HPLC-UV)
-
Personal Protective Equipment (PPE)
Procedure:
-
Characterize the Waste: Determine the concentration of this compound and the pH of the liquid waste stream.
-
Dosage Determination: Based on the literature for similar compounds, determine an initial dosage of PAC. A common starting point is 1 g/L.[4]
-
Adsorption: In a designated waste container placed on a stir plate within a fume hood, add the determined amount of PAC to the liquid waste.
-
Mixing: Stir the mixture at a moderate speed for a predetermined contact time. A minimum of 2 hours is recommended to ensure equilibrium is approached.[4]
-
Separation: Separate the PAC from the treated liquid waste by filtration.
-
Analysis: Analyze the filtrate to determine the residual concentration of this compound.
-
Disposal: The treated liquid, if confirmed to be below the established safe limit, may be disposed of as regular chemical waste. The PAC, now containing the adsorbed agent, should be collected as solid hazardous waste for incineration.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical relationships in the handling and disposal process for this compound.
Caption: General workflow for handling and disposal of solid and sharps waste.
Caption: Decision and workflow diagram for liquid waste deactivation.
References
- 1. mdpi.com [mdpi.com]
- 2. Key Factors for Activated Carbon Adsorption of Pharmaceutical Compounds from Wastewaters: A Multivariate Modelling Approach [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. Pharmaceutical pollutants adsorption onto activated carbon: isotherm, kinetic investigations and DFT modeling approaches [comptes-rendus.academie-sciences.fr]
- 5. 2.5 Waste handling | TB Knowledge Sharing [tbksp.who.int]
- 6. epfl.ch [epfl.ch]
- 7. inciner8.com [inciner8.com]
- 8. emro.who.int [emro.who.int]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Pharmaceutical Wastewater Treatment Using Activated Carbon in a Fixed-Bed Column [ijrrjournal.com]
Essential Safety and Handling Guide for Potent Antitubercular Agents
Disclaimer: "Antitubercular agent-44" is not a recognized chemical identifier. The following information provides essential safety and logistical guidance for handling potent, hazardous antitubercular compounds in a research setting. This guide is intended to supplement, not replace, the specific Safety Data Sheet (SDS) for the particular agent you are using. Always consult the SDS as the primary source of information.
Potent antitubercular agents require strict handling protocols to protect laboratory personnel from exposure.[1][2][3] These compounds can pose significant health risks through inhalation, skin contact, or accidental ingestion.[2] Adherence to rigorous safety procedures is mandatory to minimize these risks.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The selection of PPE depends on the specific task and the physical form of the agent.[1][4] The Occupational Safety and Health Administration (OSHA) requires employers to provide the necessary PPE for workers handling hazardous drugs.[5]
| Task / Hazard Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solutions (Low Splash Risk) | Safety glasses with side shields | Double-gloving with chemotherapy-rated gloves[5] | Disposable, low-permeability gown with tight-fitting cuffs[5] | Not typically required if handled in a certified chemical fume hood or biological safety cabinet. |
| Handling Solids/Powders (Aerosolization Risk) | Goggles and a face shield[6] | Double-gloving with chemotherapy-rated gloves[5] | Solid-front, long-sleeved gown; or "bunny suit" coveralls for full-body protection[6] | An N95 respirator or a powered air-purifying respirator (PAPR) is recommended.[6] |
| Compounding & Administering | Goggles | Two pairs of chemotherapy-rated gloves are required.[5] | Protective disposable gown made of lint-free, low-permeability fabric.[5] | A respirator should be worn if not handled within a containment device.[6] |
| Spill Cleanup | Goggles and a face shield[6] | Heavy-duty, chemical-resistant gloves over inner chemo-gloves | Chemical-resistant apron or coveralls[6] | A full-face respirator with appropriate cartridges or a PAPR is required.[7] |
Spill Response Workflow
A prepared, systematic response is critical in the event of a chemical spill to ensure personnel safety and prevent the spread of contamination.[8][9] All laboratories should have written spill response procedures and fully stocked spill kits readily accessible.[9]
Caption: Logical workflow for responding to a laboratory chemical spill.
Disposal Plan for Contaminated Materials
Improper disposal of pharmaceutical waste can pose risks to human health and the environment.[10] All waste generated from handling antitubercular agents must be treated as hazardous pharmaceutical waste.
| Waste Type | Container | Segregation | Treatment & Disposal Method |
| Contaminated PPE (Gloves, Gowns, etc.) | Labeled, sealed, heavy-duty plastic bags or containers.[9] | Segregate from regular and biohazardous waste.[11] | High-temperature incineration at a licensed facility is the preferred method.[10][12] |
| Unused/Expired Agent (Solid or Liquid) | Original or suitable sealed container, clearly labeled as hazardous waste. | Must be segregated from all other waste streams. | Return to supplier for disposal if possible. Otherwise, dispose of via a licensed hazardous waste contractor.[13] Encapsulation or inertization may be used prior to landfill if incineration is not available.[13] |
| Contaminated Labware (Glass, plastic) | Puncture-resistant, sealed hazardous waste container. | Segregate from non-hazardous labware. | Incineration is the recommended method for disposable items.[12] Reusable items must be decontaminated according to validated procedures. |
| Spill Cleanup Debris | Double-bagged in sealed, heavy-duty plastic bags, clearly labeled.[9] | Keep separate from other waste. | Must be disposed of as hazardous chemical waste, typically through incineration.[10] |
Note: Never dispose of hazardous pharmaceutical waste down the drain or in the regular trash.[10][14] This is prohibited and can contaminate water supplies.[11] Always follow your institution's specific hazardous waste management procedures and comply with all local and national regulations.[12]
References
- 1. 3m.com [3m.com]
- 2. gerpac.eu [gerpac.eu]
- 3. Avoidance and management of adverse reactions to antituberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quality Control: Personal Protective Equipment for Use When Handling Hazardous Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 9. westlab.com [westlab.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. medprodisposal.com [medprodisposal.com]
- 12. 2.5 Waste handling | TB Knowledge Sharing [tbksp.who.int]
- 13. cdsco.gov.in [cdsco.gov.in]
- 14. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
